(4-Fluorophenyl)boran
Description
BenchChem offers high-quality (4-Fluorophenyl)boran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)boran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
321881-29-2 |
|---|---|
Molecular Formula |
C6H4BF |
Molecular Weight |
105.91 g/mol |
InChI |
InChI=1S/C6H4BF/c7-5-1-3-6(8)4-2-5/h1-4H |
InChI Key |
YGGMQWSJXSNGDT-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical and physical properties of (4-Fluorophenyl)borane
An In-depth Technical Guide to (4-Fluorophenyl)boronic Acid
A Note on Nomenclature: The topic specified is "(4-Fluorophenyl)borane". In chemical literature and commercial availability, the stable, widely utilized reagent is (4-Fluorophenyl)boronic acid. Boranes are a class of compounds, but for practical applications in research and development, the boronic acid derivative is the compound of interest. This guide will focus on the chemical and physical properties of (4-Fluorophenyl)boronic acid , as this is the substance researchers typically refer to with this nomenclature in the context of synthesis and drug development.
Compound Identification and Molecular Structure
(4-Fluorophenyl)boronic acid is an organoboron compound that is a cornerstone reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds.
-
IUPAC Name: (4-fluorophenyl)boronic acid[1]
-
Molecular Formula: C₆H₆BFO₂[1]
-
Synonyms: 4-Fluorobenzeneboronic acid, p-Fluorophenylboronic acid[1]
The structure consists of a phenyl ring substituted with a fluorine atom at the para position and a boronic acid functional group (-B(OH)₂). The fluorine atom imparts unique electronic properties that can influence reaction kinetics and the characteristics of the final product, a feature often exploited in the design of pharmaceutical compounds.
Caption: Molecular Structure of (4-Fluorophenyl)boronic acid.
Physicochemical and Spectroscopic Properties
The physical properties of (4-Fluorophenyl)boronic acid make it a convenient solid reagent for laboratory use. It typically appears as a white to off-white powder.[2]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 139.92 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 275-280 °C (decomposes) | Data varies across suppliers; decomposition is common. |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water and nonpolar solvents like hexane. | General knowledge for boronic acids. |
| Purity | Commercially available in various purities, typically ≥95% to >98%. | [2][3] |
Spectroscopic data is critical for the identification and quality control of (4-Fluorophenyl)boronic acid. Comprehensive spectral information, including ¹H NMR, ¹³C NMR, ¹¹B NMR, ¹⁹F NMR, and IR spectroscopy, is well-documented and publicly available through databases like PubChem.[1] This data is essential for researchers to confirm the identity and purity of the material before use in sensitive applications.
Reactivity and Core Applications in Drug Development
The utility of (4-Fluorophenyl)boronic acid is primarily centered on its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful and versatile method for forming a new carbon-carbon bond between the fluorophenyl group and another organic moiety.
Causality in Application: The C-B bond in the boronic acid is readily transmetalated to a palladium(II) center in the catalytic cycle. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the phenyl ring, influencing the reactivity and stability of both the starting material and the coupled product. In drug development, the introduction of a fluorine atom is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic properties such as lipophilicity.
Key Applications:
-
Suzuki-Miyaura Coupling: The most prevalent application, used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals.
-
Chan-Lam Coupling: Formation of carbon-heteroatom bonds (e.g., C-N, C-O).
-
Liebeskind-Srogl Coupling: Thioester cross-coupling reactions.
-
As a Lewis Acid Catalyst: While less common than its role in cross-coupling, the boron center can act as a Lewis acid to catalyze certain organic transformations.[4]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis Overview
The industrial synthesis of (4-Fluorophenyl)boronic acid typically involves the reaction of a (4-fluorophenyl)metal species with a trialkyl borate, followed by acidic hydrolysis. A common laboratory-scale approach involves the formation of a Grignard reagent from 4-fluorobromobenzene, which is then reacted with trimethyl borate.
This multi-step process requires careful control of reaction conditions, particularly the exclusion of moisture and oxygen during the formation of the organometallic intermediate, to ensure high yields and purity.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. (4-Fluorophenyl)boronic acid is associated with several hazards that necessitate careful handling and appropriate personal protective equipment (PPE).
GHS Hazard Classification: Based on aggregated data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Table 2: Handling and Storage Protocols
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, nitrile gloves, lab coat. Use in a chemical fume hood. | To prevent eye/skin contact and inhalation of the powder.[5] |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. | Minimizes exposure risk.[6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (anhydrides).[5][7] |
| Incompatibilities | Strong oxidizing agents, strong bases, moisture. | To prevent degradation and hazardous reactions.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating workflow for the synthesis of 4-fluoro-4'-methoxybiphenyl, a representative biaryl compound.
Objective: To synthesize 4-fluoro-4'-methoxybiphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
(4-Fluorophenyl)boronic acid (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is a critical step as the palladium(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add the solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, degassed). The aqueous phase is necessary to dissolve the inorganic base. Add the catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (4-bromoanisole) indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-fluoro-4'-methoxybiphenyl.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
(4-Fluorophenyl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis and drug discovery. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the desirable properties imparted by the fluorine atom make it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, coupled with stringent adherence to safety and handling protocols, enables researchers to effectively leverage this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Boron Molecular. (n.d.). 4-Fluorophenylboronic acid. Retrieved February 6, 2026, from [Link]
- Erker, G. (2005). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton Transactions, (11), 1883-1890.
-
Semantic Scholar. (n.d.). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Retrieved February 6, 2026, from [Link]
Sources
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. researchgate.net [researchgate.net]
- 5. leapchem.com [leapchem.com]
- 6. media.msanet.com [media.msanet.com]
- 7. 2,4,6-Tris(4-fluorophenyl)boroxin | 448-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Electronic Tuning of Phenylboranes via Fluorine Substitution
Mechanisms, Stability, and Medicinal Utility
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Content Type: Technical Guide / Whitepaper.
Executive Summary
The strategic incorporation of fluorine into phenylboronic acids (PBAs) is a precision tool in modern medicinal chemistry and organic synthesis. Beyond simple bioisosterism, fluorine substitution dramatically alters the Lewis acidity, lipophilicity, and metabolic stability of the boronyl center. This guide provides a technical deep-dive into the electronic perturbations caused by fluorine, specifically how position-dependent substitution (ortho vs. meta vs. para) modulates pKa and reactivity. We further explore the trade-offs between enhanced target engagement (reversible covalent binding) and hydrolytic instability (protodeboronation), providing actionable protocols for synthesis and characterization.
Fundamental Electronic Principles
The electronic character of phenylboranes is governed by the interplay between the electron-deficient boron atom (Lewis acid) and the aromatic ring. Fluorine, as the most electronegative element, modifies this landscape through two competing mechanisms:[1]
-
Inductive Withdrawal (-I): Pulls electron density through the sigma bond framework, increasing the electrophilicity of the boron center.
-
Resonance Donation (+R): Donates lone-pair electron density into the pi-system, potentially decreasing electrophilicity if conjugated effectively.
The Positional "Tuning" Effect
The net effect on the boronic acid's pKa depends critically on the fluorine's position relative to the boron atom.
| Position | Dominant Effect | Net Impact on Boron | pKa Shift (approx.)[2] |
| Ortho (2-F) | Inductive (-I) + H-Bonding | Significantly Increased Acidity | |
| Meta (3-F) | Inductive (-I) | Moderately Increased Acidity | |
| Para (4-F) | Compensation (-I / +R) | Minimal Change | |
| Poly (2,3,4,6-F) | Cumulative -I | Extreme Acidity |
Data synthesized from spectroscopic studies [1][2].
The Ortho-Fluorine Anomaly
Unlike meta or para substitution, an ortho-fluorine atom introduces a specific structural interaction. Detailed NMR and X-ray crystallographic studies reveal an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the boronic acid (B-O-H
This interaction stabilizes the tetrahedral boronate anion (the conjugate base) more effectively than the trigonal planar acid form, thereby shifting the equilibrium toward the ionized state and significantly lowering the pKa [2].
Visualization: Electronic Effects & Signaling
The following diagram maps the causal relationships between fluorine substitution patterns and the resulting physicochemical properties.
Figure 1: Mechanistic pathways linking fluorine substitution to Lewis acidity and stability.
Reactivity & Stability: The Double-Edged Sword
While increasing Lewis acidity enhances the ability of boronic acids to bind to nucleophiles (e.g., serine residues in enzymes or diols in carbohydrates), it introduces a critical liability: Protodeboronation .[3]
Mechanism of Protodeboronation
Electron-deficient arylboronic acids are susceptible to base-catalyzed C-B bond cleavage.[3] The mechanism typically involves:
-
Formation of the boronate anion.
-
Protonation of the ipso-carbon (rate-determining step).
-
Cleavage of the C-B bond to yield the deboronated arene and boric acid.
Key Insight: Highly fluorinated phenylboranes (e.g., 2,6-difluoro or perfluoro derivatives) are exceptionally prone to this pathway in aqueous media at physiological pH [3].
Mitigation Strategies
-
MIDA Boronates: protecting the boron center with N-methyliminodiacetic acid (MIDA) re-hybridizes the boron to sp3, shutting down the empty p-orbital and preventing hydrolysis until controlled release.
-
Pinacol Esters: Steric bulk and the stability of the dioxaborolane ring retard hydrolysis compared to the free acid.
-
Copper Mediation: For synthetic applications like radiofluorination, using Cu(OTf)₂ mediators can suppress protodeboronation by stabilizing the intermediate species [3].
Medicinal Chemistry Applications
Reversible Covalent Inhibition
Fluorinated PBAs are potent warheads for targeting serine proteases and beta-lactamases. The boron atom forms a reversible covalent bond with the active site serine hydroxyl.
-
Tuning
: Lowering the pKa (via F-substitution) generally increases affinity ( ) for the diol/hydroxyl target because the tetrahedral adduct is electronically favored. -
Selectivity: Ortho-fluorine substituents can introduce steric clashes that exclude off-target binding while enhancing acidity.
PET Imaging ( F)
The introduction of
-
Workflow: Copper-mediated nucleophilic radiofluorination of arylboronic esters.
-
Advantage: This method tolerates electron-deficient arenes better than standard
reactions, allowing access to novel radiotracers [3].
Experimental Protocols
Protocol A: Synthesis of Fluorinated Phenylboronic Acids
Method adapted from Lithium-Halogen Exchange [4].
Reagents:
-
Fluorinated bromoarene (1.0 equiv)
-
Triisopropyl borate (1.2 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Anhydrous THF / Toluene
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve the fluorinated bromoarene in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).
-
Exchange: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 1 hour to generate the aryllithium species.
-
Borylation: Add Triisopropyl borate dropwise. The solution may become viscous. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.
-
Hydrolysis: Quench with 2M HCl (aq) until pH < 2. Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[5]
-
Purification: Recrystallize from Acetonitrile/Water or Hexane/Acetone. Note: Avoid silica chromatography for free boronic acids due to streaking.
Protocol B: Determination of pKa (Spectrophotometric Titration)
Validates Lewis Acidity [2].
Reagents:
-
Phosphate/Citrate buffer series (pH 4.0 to 10.0)
-
UV-Vis Spectrophotometer
Step-by-Step:
-
Prepare a 100
M stock solution of the fluorinated PBA in water (with <1% DMSO if solubility is poor). -
Aliquot into the buffer series to a final concentration of 10
M. -
Measure UV absorbance (typically 200–300 nm range). The
will shift between the trigonal (acid) and tetrahedral (base) forms. -
Plot Absorbance vs. pH at the wavelength of maximum change.
-
Fit data to the Henderson-Hasselbalch equation to extract pKa.
Protocol C: Hydrolytic Stability Assay (Protodeboronation)
Critical for drug candidate screening [3].
Step-by-Step:
-
Dissolve PBA (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubate at 37°C.
-
Sample at t = 0, 1h, 4h, 12h, 24h.
-
Analyze via HPLC-MS.
-
Monitor: Disappearance of PBA peak (M+) and appearance of the deboronated arene (M - B(OH)₂ + H).
-
Internal Standard: Use an inert fluorinated arene (e.g., fluoronaphthalene) for quantification.
-
Visualization: Drug Discovery Workflow
Figure 2: Iterative workflow for optimizing fluorinated phenylboranes in drug discovery.
References
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. [Link][5][6][7][8][9][10]
-
Journal of Nuclear Medicine. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Suppressing Protodeboronation.[11] [Link]
-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link][6]
-
NIH / PubMed Central. (2009). Lewis acidities and hydride, fluoride, and X- affinities of substituted boranes. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Deep Dive: (4-Fluorophenyl)boronic Acid vs. Phenylboronic Acid
This is an in-depth technical guide comparing (4-Fluorophenyl)borane—specifically its stable reagent form, (4-Fluorophenyl)boronic acid —and Phenylboronic acid .
Content Type: Technical Guide & Comparative Analysis Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary & Disambiguation
In the context of drug discovery and organic synthesis, the term "(4-Fluorophenyl)borane" is frequently used as a shorthand for (4-Fluorophenyl)boronic acid .
-
Strict Chemical Definition: "(4-Fluorophenyl)borane" refers to the dihydrido species (
), which is generally air-sensitive, pyrophoric, and exists as a dimer. It is rarely used as a shelf reagent. -
Practical Definition: The commercially relevant, stable solid is (4-Fluorophenyl)boronic acid (
).
This guide focuses on the comparison between (4-Fluorophenyl)boronic acid (4-FPBA) and the parent scaffold Phenylboronic acid (PBA) , analyzing how the single fluorine substitution alters physicochemical properties, synthetic reactivity, and pharmacological utility.
Core Differences at a Glance
| Feature | Phenylboronic Acid (PBA) | (4-Fluorophenyl)boronic Acid (4-FPBA) |
| Formula | ||
| MW | 121.93 g/mol | 139.92 g/mol |
| Electronic State | Neutral / Reference | Electron-Deficient (Inductive withdrawal) |
| Acidity (pKa) | ~8.8 | ~8.0–8.6 (More Acidic) |
| Stability | High | Moderate (Prone to Protodeboronation) |
| MedChem Role | Scaffold / Linker | Metabolic Blocker / Bioisostere |
Physicochemical Profile & Electronic Effects
The introduction of a fluorine atom at the para-position exerts a profound "push-pull" effect on the boronic acid center, influencing both Lewis acidity and stability.
Electronic Inductive Effect (-I Effect)
Fluorine is the most electronegative element (
-
Impact on Boron: The boron atom becomes more electron-deficient (more Lewis acidic).
-
Impact on pKa: 4-FPBA is more acidic than PBA. It forms the tetrahedral "ate" complex (
) at a lower pH. This is critical for Suzuki-Miyaura couplings, which require the formation of this "ate" species for transmetallation.
Resonance Effect (+R Effect)
While fluorine withdraws inductively, it donates electron density via
Protodeboronation Liability
A critical distinction for process chemistry is the stability of the C-B bond.
-
Mechanism: Base-catalyzed hydrolysis of the C-B bond (Protodeboronation).[1]
-
Comparison: 4-FPBA is significantly more prone to protodeboronation than PBA. The electron-withdrawing fluorine stabilizes the anionic transition state required to cleave the C-B bond, releasing fluorobenzene.
-
Implication: Reactions with 4-FPBA require careful control of base strength and temperature to avoid low yields.
Synthetic Reactivity: The Suzuki-Miyaura Cycle[1]
The primary utility of these reagents is in Palladium-catalyzed cross-coupling. The fluorine substituent alters the rate-limiting steps of the catalytic cycle.
Catalytic Cycle Dynamics
-
Transmetallation: This step requires the boronic acid to react with a base (e.g.,
, ) to form the reactive boronate species.-
4-FPBA: Forms the boronate species faster due to higher acidity.
-
PBA: Requires slightly more basic conditions or longer equilibration.
-
-
Reductive Elimination: The electronic nature of the aryl ring affects the strength of the Pd-C bond.
-
4-FPBA: The electron-poor ring can accelerate reductive elimination compared to electron-rich variants, but this is often secondary to steric factors.
-
Visualization: Competitive Pathways
The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway, which is exacerbated in 4-FPBA.
Figure 1: The "Ate" complex is the fork in the road. For 4-FPBA, the red path (Deboronation) is kinetically accessible if the transmetallation is slow or the base is too harsh.
Medicinal Chemistry Applications
In drug design, replacing Phenylboronic acid (as a precursor to a phenyl ring) with 4-FPBA (precursor to a 4-fluorophenyl ring) is a strategic "Fluorine Scan" tactic.
Metabolic Blocking (Para-Blocker)
-
Phenyl Ring Liability: The para-position of a phenyl ring is electronically favorable for Cytochrome P450 oxidation (hydroxylation), leading to rapid clearance (
). -
4-F Solution: The C-F bond is metabolically stable (Bond Energy
116 kcal/mol vs C-H 99 kcal/mol). Placing fluorine at the para-position blocks this metabolic "soft spot," extending the drug's half-life ( ).
Bioisosterism & Lipophilicity
-
Sterics: The Van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20 Å), allowing 4-F-Phenyl to fit into the same binding pockets as Phenyl.
-
Lipophilicity: Fluorination generally increases lipophilicity (
), improving membrane permeability.-
to
.
-
to
Experimental Protocols
Protocol A: Standard Suzuki Coupling (Robust Substrates)
Applicable to Phenylboronic Acid.
-
Reagents: Aryl Halide (1.0 eq), Phenylboronic Acid (1.2 eq) ,
(2.0 eq). -
Catalyst:
(5 mol%). -
Solvent: DME/Water (2:1).
-
Conditions: Heat to reflux (
) for 4-12 hours under . -
Workup: Standard aqueous extraction.
Protocol B: Modified Coupling for Labile Boronic Acids
Recommended for (4-Fluorophenyl)boronic Acid to minimize deboronation.
-
Rationale: Uses a weaker base and milder temperature to suppress C-B hydrolysis.
-
Reagents: Aryl Halide (1.0 eq), 4-FPBA (1.5 eq) ,
(3.0 eq) or (2.0 eq).-
Note: Excess boronic acid is used to compensate for potential decomposition.
-
-
Catalyst:
(3-5 mol%) - Faster turnover reduces time for side reactions. -
Solvent: 1,4-Dioxane (Anhydrous) or THF. Minimizing water reduces hydrolysis risk.
-
Conditions:
. Avoid aggressive reflux if possible.
Decision Logic for Reagent Selection
Figure 2: Workflow for selecting between the phenyl and 4-fluorophenyl scaffolds and optimizing the process.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 132(38), 13100–13112. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hall, D. G. (Ed.). (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Methodological & Application
Palladium-catalyzed cross-coupling of (4-Fluorophenyl)boranes
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of (4-Fluorophenyl)boranes
Executive Summary
The incorporation of the 4-fluorophenyl motif is a cornerstone strategy in medicinal chemistry to block metabolic soft spots (specifically P450 oxidation at the para-position) and modulate lipophilicity (
This guide provides a rational, mechanism-driven workflow for coupling (4-fluorophenyl)boronic acids, pinacol esters, and MIDA boronates. It moves beyond generic "recipe" lists to provide a self-validating system where reaction progress is logically monitored against mechanistic checkpoints.
Mechanistic Insight: The "Fluorine Effect"
To optimize this reaction, one must understand how the 4-fluoro substituent perturbs the standard catalytic cycle.
-
Enhanced Lewis Acidity: The electronegative fluorine atom at the para position withdraws electron density from the boron center (inductive effect,
). This makes the boron more Lewis acidic compared to a neutral phenyl ring.-
Consequence: Faster complexation with base (
or ), leading to rapid transmetallation. -
Risk:[1] Increased susceptibility to protodeboronation (hydrolysis of the C-B bond), yielding fluorobenzene as a dead-end byproduct.
-
-
Electronic Influence on Reductive Elimination: Once transmetallated, the electron-poor 4-fluorophenyl group accelerates reductive elimination from the Pd(II) center, generally making this step fast and efficient.
Visualization: Mechanistic Pathway & Failure Modes[1]
Figure 1: The catalytic cycle highlighting the critical transmetallation step and the competing protodeboronation pathway specific to electron-deficient boranes.
Reagent Selection Guide
The stability of the boron reagent is the primary variable in success. Use this decision matrix:
| Reagent Class | Chemical Stability | Reactivity (Transmetallation) | Recommended Use Case |
| Boronic Acid (4-F-Ph-B(OH)₂) | Low (Prone to dehydration & protodeboronation) | High | Standard couplings with reactive halides (I, Br). Fast reactions (<4h). |
| Pinacol Ester (4-F-Ph-BPin) | High (Thermally stable) | Moderate (Requires in-situ hydrolysis) | Scale-up; reactions requiring slow addition; anhydrous conditions. |
| MIDA Boronate (Slow Release) | Very High (Bench stable) | Controlled (Slow release of active acid) | Challenging substrates ; unstable heterocycles; iterative couplings. |
Protocol 1: The "Workhorse" Method (High-Throughput)[1]
This protocol utilizes Buchwald G4 Precatalysts (specifically XPhos Pd G4), which activate at low temperatures, minimizing the window for protodeboronation.
Applicability: Standard library synthesis, aryl bromides/chlorides.
Materials
-
Catalyst: XPhos Pd G4 (1-2 mol%) [Sigma-Aldrich/Merck]
-
Boron Source: (4-Fluorophenyl)boronic acid (1.5 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Base:
(2.0 equiv, 0.5M aqueous solution) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Charge Solids: In a reaction vial, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol).
-
Inert Atmosphere: Seal the vial and purge with
or Argon for 3 cycles (Vacuum/Backfill). Crucial: Oxygen poisons the active Pd(0) species. -
Solvent Addition: Add degassed THF (4 mL) via syringe.
-
Base Activation: Add the aqueous
(4 mL) solution.-
Checkpoint: The biphasic mixture should turn a distinct color (often orange/red) upon stirring, indicating precatalyst activation.
-
-
Reaction: Stir vigorously at 40–60°C .
-
Note: Do not overheat. 4-Fluorophenylboronic acid is prone to decomposition >80°C in aqueous base.
-
-
Monitoring (Self-Validation):
-
T=1h: Sample the organic layer. Analyze by LCMS.
-
Success Signal: Disappearance of Aryl Halide.
-
Failure Signal: Presence of Fluorobenzene (mass 96) indicates protodeboronation. Action: Switch to Protocol 2.
-
Protocol 2: The "Controlled Release" Method (Challenging/Unstable)
For substrates where the standard protocol yields high protodeboronation (fluorobenzene formation) or homocoupling. This method uses MIDA boronates or anhydrous conditions to starve the side reaction.
Materials
-
Catalyst:
(3 mol%) or SPhos Pd G3. -
Boron Source: (4-Fluorophenyl)boronic acid MIDA ester.
-
Base:
(anhydrous, micronized). -
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven (120°C) overnight.
-
Charge: Add Aryl Halide (1.0 mmol), MIDA Boronate (1.2 mmol),
(0.03 mmol), and (3.0 mmol) to the vial. -
Solvent: Add anhydrous DMF (5 mL).
-
Slow Hydrolysis: Add exactly 20
of water (or use wet DMF). -
Reaction: Heat to 80°C.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.
Troubleshooting & Optimization Logic
Use this decision tree to diagnose failure. The most common issue with 4-F-Boranes is the "vanishing nucleophile" (protodeboronation).
Figure 2: Diagnostic workflow for reaction optimization.
Safety & Handling
-
Fluoride Risk: While the C-F bond is generally stable, accidental activation at high temperatures (>120°C) with phosphine ligands can generate fluoride ions. If using glass vessels, ensure no etching is observed.
-
Toxicity: 4-Fluorophenylboronic acid is an irritant. However, the palladium precatalysts (G3/G4) often contain carbazole leaving groups which can be genotoxic; ensure thorough purification (silica gel chromatography or scavenger resins like SiliaMetS®) of the final product.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2009 , 131(20), 6961–6963. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link
-
Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladium Precatalysts for Cross-Coupling." The Journal of Organic Chemistry, 2013 , 78(3), 760-765. Link
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link
Sources
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
The Chan-Lam Coupling with 4-Fluorophenylboronic Acid: A Comprehensive Guide to C-N and C-O Bond Formation
Introduction: The Strategic Advantage of Fluorinated Aryl Moieties
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making the 4-fluorophenyl group a privileged scaffold. The Chan-Lam coupling, a copper-catalyzed cross-coupling of an arylboronic acid with an amine or alcohol, offers a powerful and versatile method for the synthesis of these valuable compounds.[1][2] This reaction is particularly advantageous due to its operational simplicity, often proceeding under mild conditions and in the presence of air, a stark contrast to many palladium-catalyzed counterparts.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for performing the Chan-Lam coupling using 4-fluorophenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental protocols, and present a systematic approach to reaction optimization.
Mechanistic Insights: The Copper Catalytic Cycle
The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reaction conditions.[1] However, a generally accepted catalytic cycle involves the formation of a copper(II)-aryl species, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to furnish the desired C-N or C-O bond. The copper(I) species generated is then re-oxidized to copper(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[2]
Here, we present a simplified mechanistic pathway for the Chan-Lam coupling of 4-fluorophenylboronic acid with a generic amine (R₂NH).
Figure 1: A simplified representation of the Chan-Lam coupling catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the Chan-Lam coupling of 4-fluorophenylboronic acid with both amine and phenol nucleophiles. These procedures are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: N-Arylation of an Aliphatic Amine with 4-Fluorophenylboronic Acid
This protocol is adapted from established procedures for copper-catalyzed N-arylation.[3]
Materials and Reagents:
-
4-Fluorophenylboronic acid
-
Aliphatic amine (e.g., morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv).
-
Addition of Reagents: Add the aliphatic amine (1.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and anhydrous dichloromethane (5 mL).
-
Initiation: Add pyridine (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature and open to the air for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL), saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-fluorophenyl)amine.
Protocol 2: O-Arylation of a Phenol with 4-Fluorophenylboronic Acid
This protocol is based on optimized conditions for the Chan-Lam O-arylation of phenols.[4]
Materials and Reagents:
-
4-Fluorophenylboronic acid
-
Phenol (e.g., 4-methoxyphenol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Addition of Reagents: Add 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv) and copper(II) trifluoromethanesulfonate (0.05 mmol, 5 mol%).
-
Base Addition: Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 18-36 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, dilute the mixture with dichloromethane (15 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 4-fluorophenyl ether.
Figure 2: General experimental workflow for Chan-Lam coupling.
Optimization of Reaction Conditions
The efficiency of the Chan-Lam coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes key parameters and their effects on the reaction outcome when using 4-fluorophenylboronic acid. This data is a synthesis of general observations from the literature and provides a rational basis for experimental design.
| Parameter | Options | General Observations & Rationale |
| Copper Catalyst | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, CuI | Cu(OAc)₂ is a commonly used, inexpensive, and effective catalyst.[2] Cu(OTf)₂ can be more active in some cases, particularly for less reactive nucleophiles.[3] The choice of counter-ion can influence the catalyst's solubility and Lewis acidity. |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | A base is often required to facilitate the deprotonation of the nucleophile and/or the transmetalation step.[5] Organic bases like pyridine and triethylamine are commonly used in organic solvents. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in polar aprotic solvents. |
| Solvent | DCM, CH₃CN, Toluene, THF, Methanol | Dichloromethane (DCM) and acetonitrile (CH₃CN) are frequently used and generally provide good results.[6] Toluene can be beneficial for higher temperature reactions. Methanol has also been shown to be an effective solvent in some systems.[3] |
| Temperature | Room Temperature to 80 °C | Many Chan-Lam couplings proceed efficiently at room temperature.[1] For less reactive substrates, heating may be necessary to achieve a reasonable reaction rate.[6] |
| Atmosphere | Air | A key advantage of the Chan-Lam coupling is its tolerance to air, which often serves as the terminal oxidant for the regeneration of the Cu(II) catalyst.[2] |
Troubleshooting and Considerations
-
Homocoupling of Boronic Acid: A common side reaction is the formation of 4,4'-difluorobiphenyl. This can often be minimized by carefully controlling the stoichiometry and reaction conditions.
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water. Using anhydrous solvents can help mitigate this side reaction.
-
Substrate Scope: Electron-donating groups on the amine or phenol generally enhance reactivity, while electron-withdrawing groups can slow the reaction down. For particularly challenging substrates, the use of a ligand, such as a phenanthroline or a bipyridine, may be necessary to improve the yield.
-
Stoichiometry: An excess of the boronic acid (typically 1.2-2.0 equivalents) is often used to drive the reaction to completion.
Conclusion
The Chan-Lam coupling of 4-fluorophenylboronic acid is a robust and highly valuable transformation for the synthesis of fluorinated diaryl ethers and anilines. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide range of functionalized molecules critical for advancements in medicinal chemistry and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic tool.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
-
Wikipedia. (2023). Chan–Lam coupling. [Link]
- Jacobson, C. E., Martinez-Muñoz, N., & Gorin, D. J. (2015). Aerobic, Copper-Catalyzed Phenol Methylation via the Chan–Lam Coupling Reaction. The Journal of Organic Chemistry, 80(15), 7305–7310.
- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3589–3598.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
- Sereda, G. (2010). N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL)
- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Organic Letters, 3(13), 2077–2079.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Aliphatic Amines. Journal of the American Chemical Society, 124(50), 14844–14845.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A Simple, General, and Efficient Method for the N-Arylation of Amines, Amides, and Nitrogen Heterocycles. Organic Letters, 9(18), 3503–3506.
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Aerobic, copper catalyzed phenol methylation via the Chan-Lam coupling" by Yingchuan Zhu [scholarworks.smith.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of Heterocycles with (4-Fluorophenyl)boronic Acid
Abstract & Strategic Importance
The incorporation of a para-fluorophenyl moiety is a canonical strategy in medicinal chemistry. The fluorine atom, acting as a bioisostere of hydrogen, significantly alters the physicochemical profile of a drug candidate without imposing severe steric penalties.
Key Medicinal Impacts of the 4-Fluorophenyl Motif:
-
Metabolic Stability: Blocks CYP450-mediated oxidation at the para-position (metabolic soft spot).
-
Lipophilicity Modulation: Increases
moderately, enhancing membrane permeability. -
Binding Affinity: The C–F bond is highly polarized, enabling unique multipolar interactions with protein active sites.
This guide provides optimized protocols for coupling (4-Fluorophenyl)boronic acid with heterocyclic halides. While this specific boronic acid is more stable than its ortho-fluorinated or pentafluorinated counterparts, it presents unique challenges when coupled with electron-deficient heterocycles (e.g., chloropyrimidines, bromopyridines) due to competitive protodeboronation and catalyst deactivation.
Mechanistic Insight & Critical Control Points
To ensure reproducibility, one must understand the catalytic cycle's vulnerabilities. The coupling follows the Suzuki-Miyaura mechanism, but the presence of the fluorine atom on the nucleophile and nitrogen atoms on the electrophile necessitates specific interventions.
The Catalytic Cycle (Visualization)
The following diagram outlines the pathway, highlighting the Transmetalation step as the rate-determining bottleneck for this specific transformation.
The "Fluorine Effect" on Reactivity
The electron-withdrawing nature of the para-fluorine atom renders the boron center more Lewis acidic.
-
Consequence: The boronate complex forms readily, but the aryl ring is slightly deactivated towards transmetalation compared to non-fluorinated phenyl rings.
-
Risk: If the catalytic turnover is slow (due to a difficult oxidative addition into a chloride), the activated boronate species resides in the basic solution longer, increasing the risk of protodeboronation (hydrolysis of the C–B bond).
Experimental Protocols
Protocol A: The "Workhorse" Method (High Throughput)
Best for: Aryl Bromides, Iodides, and electron-neutral Pyridines.
This protocol uses a robust, air-stable catalyst system suitable for standard library synthesis.
Reagents:
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Ligand: dppf (contained in catalyst)
-
Base: 2M Na₂CO₃ (aqueous)
-
Solvent: 1,4-Dioxane[2]
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Charge: To a reaction vial, add the Heteroaryl Bromide (1.0 equiv), (4-Fluorophenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvate: Add 1,4-Dioxane (concentration 0.2 M).
-
Activate: Add 2M Na₂CO₃ (3.0 equiv).
-
Degas: Sparge with nitrogen for 2 minutes or purge/backfill the headspace 3 times. Oxygen inhibition is a common failure mode.
-
React: Seal and heat to 90 °C for 4–16 hours.
-
QC Check: LCMS should show the product mass (M+H). If the mass of Fluorobenzene is observed, protodeboronation has occurred.
Protocol B: The "Challenging Substrate" Method (Advanced)
Best for: Heteroaryl Chlorides, Sterically Hindered positions, or Electron-Rich Heterocycles (e.g., 2-chloropyrimidines, 2-chloro-3-fluoropyridines).
This protocol utilizes Buchwald Precatalysts (Gen 3/Gen 4).[1] These bulky, electron-rich phosphine ligands (XPhos) facilitate oxidative addition into unreactive C–Cl bonds and prevent the palladium from binding to heterocyclic nitrogens.
Reagents:
-
Catalyst: XPhos Pd G4 (2–3 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid)
-
Solvent: THF/Water (10:1) or Toluene/Water (5:1)[1]
-
Temperature: 60–80 °C (Milder conditions prevent deboronation)
Step-by-Step Workflow:
Why XPhos? The XPhos ligand is structurally designed to form a "roof" over the Palladium center. This steric bulk prevents the nitrogen atoms of the pyrimidine/pyridine from coordinating to the Pd (poisoning), while the electron-rich phosphine accelerates the oxidative addition into the strong C–Cl bond.
Optimization & Troubleshooting Data
The following table summarizes common failure modes and their chemical corrections.
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| No Reaction (Starting Material remains) | Oxidative Addition failure. | Switch from Protocol A to Protocol B (XPhos Pd G4). Ensure system is oxygen-free. |
| Fluorobenzene detected | Protodeboronation of the boronic acid.[3] | 1. Lower temperature (try 60 °C).2. Switch base to anhydrous CsF or K₃PO₄ .3. Add boronic acid in portions. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Reduce O₂ levels (sparge longer). Reduce catalyst loading. |
| Pd Black precipitation | Catalyst decomposition. | Ligand insufficient to stabilize Pd. Add 1-2 mol% free XPhos ligand or switch to G4 precatalyst. |
References
-
Buchwald, S. L., et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds."[4][5] Organic Chemistry Portal.
-
Sigma-Aldrich. "Buchwald Precatalysts User Guide (XPhos Pd G4)."
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
-
BenchChem. "Application Notes for RuPhos/XPhos in Heteroaryl Chlorides."
Sources
- 1. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Chemistry Solvent Systems for Fluorophenylborane Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly for the formation of carbon-carbon bonds to construct biaryl scaffolds. Fluorinated biaryls are of immense interest in the pharmaceutical and materials science industries.[1] However, the reliance on conventional, often hazardous and volatile organic solvents (VOCs), presents significant environmental and safety challenges, driving the need for greener alternatives. This guide provides an in-depth analysis and practical protocols for employing sustainable solvent systems in the palladium-catalyzed coupling of fluorophenylboranes. We will explore the mechanistic implications and practical execution of these reactions in aqueous media, bio-derived solvents, and deep eutectic solvents, offering researchers and drug development professionals a robust framework for implementing greener, more efficient synthetic strategies.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is critical to appreciating the role of the solvent and optimizing reaction conditions. The process is a palladium-catalyzed cycle involving an organoborane and an organohalide.[2][3][4] The solvent must accommodate a range of species, from nonpolar organic substrates to inorganic bases and metallic complexes.[5]
The catalytic cycle proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: A base is required to activate the organoboronic acid (Ar'-B(OH)₂), forming a more nucleophilic boronate species.[2][4] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Aqueous Solvent Systems & Micellar Catalysis
Water is the most desirable green solvent due to its non-toxicity, non-flammability, and low cost.[6] The primary challenge is the poor solubility of many organic substrates and catalysts. Micellar catalysis overcomes this by using surfactants to form nanomicelles in water, which act as "nanoreactors" to solubilize the reactants and facilitate the reaction.[7][8]
Causality Behind Experimental Choices: The choice of a surfactant like polyoxyethanyl α-tocopheryl sebacate (PTS) is deliberate. Its specific hydrophilic-lipophilic balance allows for the formation of stable nanomicelles that can effectively host the palladium catalyst and the lipophilic coupling partners within their hydrophobic cores, while the overall system remains dispersed in the aqueous phase.[7] This approach eliminates the need for organic co-solvents and often allows for milder reaction conditions.[9]
Protocol 1: Micellar Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid
Materials:
-
4-Fluorophenylboronic acid
-
1-Bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
PTS (or similar amphiphile like TPGS-750-M)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (for extraction)
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Micelle Formation: Add the PTS amphiphile (2% by weight relative to water) to 5 mL of deionized water in the reaction flask. Stir vigorously for 10 minutes at room temperature until a slightly cloudy or translucent solution forms, indicating micelle formation.
-
Reaction Initiation: Add the pre-mixed palladium catalyst to the aqueous mixture. The flask is then fitted with a condenser and flushed with an inert gas (e.g., Nitrogen or Argon).
-
Heating and Monitoring: The reaction mixture is heated to 80 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Isolation: Upon completion (typically 4-6 hours), cool the reaction to room temperature. Add 10 mL of ethyl acetate and stir for 5 minutes. Separate the organic layer. Extract the aqueous layer twice more with 10 mL of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary: Aqueous and Micellar Systems
| Aryl Halide | Boronic Acid | Catalyst System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodophenol | Phenylboronic Acid | 10% Pd/C | Water | Reflux | 0.5 | >90 | [6] |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | PTS in Water | 80 | 4 | 95 | [7] |
| 2-Chloropyridine | 4-Fluorophenylboronic Acid | PdCl₂(dppf) | TPGS-750-M in Water | 40 | 12 | 88 | [8] |
Bio-Derived Solvent Systems
Bio-derived solvents are sourced from renewable feedstocks, offering advantages such as biodegradability and a lower environmental footprint compared to their petroleum-based counterparts.[10] Solvents like 2-methyltetrahydrofuran (2-MeTHF) and tert-amyl alcohol have proven effective for Suzuki-Miyaura couplings.[11]
Causality Behind Experimental Choices: 2-MeTHF, derived from biomass, is an excellent substitute for THF. It has a higher boiling point (allowing for a wider reaction temperature range), lower water miscibility (simplifying aqueous workups), and is more stable against peroxide formation. For nickel-catalyzed systems, which are a cost-effective alternative to palladium, solvents like t-amyl alcohol have shown excellent performance, demonstrating that green solvent selection can be synergistic with the choice of catalyst.[11]
Protocol 2: Nickel-Catalyzed Coupling in 2-MeTHF
Materials:
-
4-Fluorophenylboronic acid
-
4-Chloroanisole
-
Nickel(II) chloride (NiCl₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
2-Methyltetrahydrofuran (2-MeTHF)
Step-by-Step Methodology:
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the air sensitivity of the nickel catalyst system.
-
Vessel Preparation: In an oven-dried Schlenk tube, combine NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), 4-chloroanisole (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 5 mL of anhydrous, degassed 2-MeTHF to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C in an oil bath with stirring for 12-18 hours.
-
Monitoring and Workup: After cooling to room temperature, monitor the reaction by GC-MS. Quench the reaction by adding 10 mL of water.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the desired biaryl product.
Caption: Decision workflow for selecting a green solvent system for Suzuki-Miyaura coupling.
Deep Eutectic Solvents (DESs)
Deep Eutectic Solvents are a novel class of green solvents formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), such as choline chloride and glycerol.[12] This combination results in a significant depression of the mixture's freezing point. DESs are attractive due to their low cost, biodegradability, low volatility, and tunability.[13]
Causality Behind Experimental Choices: The highly polar and ionic nature of DESs can enhance the stability of palladium catalysts and may facilitate the dissolution of the inorganic base, accelerating the transmetalation step.[14] The choice of a DES like choline chloride:glycerol is based on its ready availability, low toxicity, and proven efficacy in various cross-coupling reactions.[13] The high viscosity can be a challenge, but this is often mitigated by heating, which also increases reaction rates.
Protocol 3: Coupling in a Choline Chloride:Glycerol DES
Materials:
-
4-Fluorophenylboronic acid
-
1-Bromo-2-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Choline chloride
-
Glycerol
Step-by-Step Methodology:
-
DES Preparation: In a flask, combine choline chloride and glycerol in a 1:2 molar ratio. Heat the mixture gently (to ~60 °C) with stirring until a clear, homogeneous liquid is formed. This is your reaction solvent.
-
Reagent Addition: To the prepared DES (5 mL), add 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.5 mmol, 2.5 equiv), and Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Reaction Conditions: Stir the mixture at 100 °C under a nitrogen atmosphere. Monitor the reaction's progress using TLC or LC-MS (dilute a small aliquot with water/ethyl acetate for analysis).
-
Product Isolation: After completion (typically 2-3 hours), cool the reaction mixture to room temperature. Add 20 mL of water to dissolve the DES.
-
Extraction: Extract the aqueous mixture with a less polar solvent such as diethyl ether or ethyl acetate (3 x 20 mL). The product will preferentially move to the organic phase.
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Summary: Comparison of Green Solvent Systems
| Parameter | Aqueous Micellar System | Bio-Derived Solvent (2-MeTHF) | Deep Eutectic Solvent (ChCl:Gly) |
| Principle | Nanoreactors in water | Renewable organic solvent | Supramolecular H-bonded liquid |
| Typical Temp. | 40 - 80 °C | 80 - 110 °C | 90 - 120 °C |
| Catalyst | Palladium | Palladium or Nickel | Palladium |
| Advantages | Non-flammable, non-toxic, mild conditions | Easy workup, good solubility | Low volatility, biodegradable, catalyst stability |
| Challenges | Requires surfactant, potential emulsions | May require inert/anhydrous conditions | High viscosity, product isolation from DES |
Conclusion and Future Outlook
The transition to green solvent systems for the Suzuki-Miyaura coupling of fluorophenylboranes is not merely an environmental aspiration but a practical and efficient strategy for modern organic synthesis. Aqueous micellar catalysis, bio-derived solvents, and deep eutectic solvents each offer a unique set of advantages that can lead to high-yielding, robust, and sustainable processes. The choice of solvent should be guided by the specific substrates, catalyst system, and available equipment. As research progresses, the development of recyclable heterogeneous catalysts and novel bio-based solvents will further enhance the green credentials of this vital C-C bond-forming reaction, aligning the powerful capabilities of synthetic chemistry with the principles of sustainability.[3][15][16]
References
-
Garg, N. K. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. [Link]
-
Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]
-
Mukai, S., & Yamada, Y. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction. ACS Publications. [Link]
-
Green Bio-Based Solvents in C-C Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Dicks, A. P., et al. (2008). "Greening Up" the Suzuki Reaction. ResearchGate. [Link]
-
Mukai, S., & Yamada, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ResearchGate. [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA. (2024). INOVATUS JOURNALS. [Link]
-
Valero-Serrano, L., et al. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Nemygina, N. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]
-
Smith, R. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Chemistry Solved. (2024). Suzuki-Miyaura Coupling. YouTube. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. (n.d.). ResearchGate. [Link]
-
Isley, N. A., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. ACS Publications. [Link]
-
ACS. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Pinto, D. C. G. A., et al. (2022). Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
-
Peng, J., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ACS Publications. [Link]
-
ChemOrgChem. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. [Link]
-
Bio-based palladium catalyst in cryogel for cross-coupling reactions. (2024). RSC Publishing. [Link]
-
Alonso, D. A. (2015). Deep Eutectic Solvents: À la Carte Solvents for Cross-Coupling Reactions. Universidad de Alicante. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes. Journal of the American Chemical Society. [Link]
-
Bsl, P. (2024). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands. LCGC International. [Link]
-
Sharma, S., et al. (2023). Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions. MDPI. [Link]
-
Iannazzo, D., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Chemistry Portal. [Link]
-
Cooper, A. I. (2014). Supercritical carbon dioxide: a solvent like no other. PMC - PubMed Central - NIH. [Link]
-
García-Álvarez, R., et al. (2020). Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents. PMC - NIH. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides. (n.d.). Journal of Nanostructures. [Link]
-
Fleckenstein, C. A., & Plath, H. (2007). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Using supercritical CO2 for solvent removal. A sustainable choice. (n.d.). Separeco. [Link]
-
L-H. Cheng, et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PMC - NIH. [Link]
-
Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. (n.d.). ResearchGate. [Link]
-
Advances in Pd-catalyzed C–C bond formation in carbohydrates. (2021). RSC Publishing. [Link]
-
Nacci, A., & Cioffi, N. (2019). Deep Eutectic Solvents and Heterogeneous Catalysis with Metallic Nanoparticles. Uniba. [Link]
-
Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)5. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Seo, T., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
-
Reetz, M. T., et al. (1993). Supercritical Carbon Dioxide as a Reaction Medium and Reaction Partner. CHIMIA. [Link]
-
Chemists develop carbon-carbon bond formation without toxic by-products. (2016). ScienceDaily. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. gctlc.org [gctlc.org]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rua.ua.es [rua.ua.es]
- 13. mdpi.com [mdpi.com]
- 14. Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 16. aidic.it [aidic.it]
Application Note: Scalable Synthesis Architectures for (4-Fluorophenyl)borane Scaffolds
Executive Summary
(4-Fluorophenyl)boronic acid and its pinacol ester are ubiquitous synthons in modern medicinal chemistry, serving as critical coupling partners in Suzuki-Miyaura cross-couplings for the synthesis of biaryl scaffolds found in kinase inhibitors and metabolic modulators. While laboratory-scale synthesis (<10 g) is trivial, scaling to kilogram quantities introduces non-linear challenges regarding heat management, reagent stability, and byproduct control (specifically protodeboronation and boroxine formation).
This guide delineates two validated protocols for the scalable manufacture of these derivatives:
-
The Thermodynamic Route: A robust Grignard-based batch process suitable for general manufacturing.
-
The Kinetic Route: A continuous flow lithiation protocol designed for high-throughput precision and safety.
Strategic Route Selection
Selecting the optimal synthetic pathway requires balancing infrastructure capabilities with impurity profiles. The following decision matrix outlines the causality behind route selection.
Diagram 1: Synthetic Route Decision Matrix
Caption: Decision matrix for selecting between Grignard and Lithiation routes based on available infrastructure and safety parameters.
Protocol A: Batch Grignard Synthesis (The Workhorse)
Objective: Synthesis of (4-Fluorophenyl)boronic acid [CAS: 1765-93-1] Scale: 1.0 kg input basis Mechanism: Magnesium insertion followed by electrophilic trapping with trialkylborate.
Reaction Logic & Causality
-
Reagent Choice: We utilize Trimethyl borate (B(OMe)3) over Triisopropyl borate. While the latter reduces double-addition side products due to sterics, B(OMe)3 is significantly more cost-effective and atom-efficient for bulk scales. The risk of double addition (formation of borinic acids) is mitigated by inverse addition (adding Grignard to Borate).
-
Solvent System: THF is required for Grignard stability, but Toluene cosolvent is added during workup to facilitate phase separation and crystallization.
Step-by-Step Methodology
Phase 1: Grignard Initiation (Critical Control Point)
-
Setup: Charge a 20 L jacketed reactor with Magnesium turnings (1.1 equiv, 153 g) and dry THF (5 L). Inert with N2.[1]
-
Activation: Add Iodine (0.01 equiv) or DIBAL-H (0.01 equiv) to activate the Mg surface.
-
Initiation: Add 5% of the total 4-Fluorobromobenzene (Total: 1.0 kg, 5.71 mol). Heat jacket to 40°C until exotherm is observed (temperature spike, color change to grey/turbid).
-
Why: Failure to initiate before bulk addition leads to "induction period accumulation," posing a severe runaway risk.
-
-
Propagation: Once initiated, cool jacket to 10°C. Dose the remaining 4-Fluorobromobenzene diluted in THF (1:1 v/v) over 2–3 hours, maintaining internal temperature <35°C.
-
Digestion: Stir at 25°C for 1 hour. Titrate an aliquot to confirm Grignard concentration (>95% conversion).
Phase 2: Electrophilic Trapping (Inverse Addition)
-
Preparation: In a separate 20 L vessel, charge Trimethyl borate (1.2 equiv, 712 g) and dry THF (3 L). Cool to -20°C.
-
Note: Low temperature suppresses the formation of the "ate" complex double-addition byproduct.
-
-
Addition: Transfer the Grignard solution via cannula/pump into the Borate solution over 2 hours.
-
Critical Parameter: Maintain internal temperature <-10°C. Localized hot spots favor double addition (Ar2B-OMe).
-
-
Hydrolysis: Warm to 0°C. Quench with 2M HCl (1.5 equiv) until pH < 2. Stir vigorously for 1 hour to hydrolyze the dimethyl ester intermediate.
Phase 3: Workup & Isolation
-
Extraction: Separate phases. Extract aqueous layer with MTBE or Toluene.
-
Purification: Concentrate organic layers. Crystallize by adding water to the hot organic concentrate or by switching solvent to water/acetonitrile.
-
Drying: Vacuum dry at 40°C. Avoid temperatures >60°C to prevent dehydration to the trimeric boroxine anhydride.
Protocol B: Continuous Flow Lithiation (The Precision Route)
Objective: High-purity synthesis of (4-Fluorophenyl)boronic acid pinacol ester [CAS: 214360-58-4] Scale: Continuous processing (throughput ~50–100 g/hour ) Mechanism: Lithium-Halogen exchange followed by in situ borylation and esterification.
Reaction Logic & Causality
-
Why Flow? Lithiation of 4-fluorobromobenzene is extremely fast (<60 seconds at -40°C). Batch processes require -78°C to prevent the "benzyne" pathway (elimination of LiF). Flow reactors offer superior heat transfer, allowing the reaction to proceed safely at -20°C to -40°C, significantly reducing cooling costs.
-
Pinacol Trapping: Direct reaction with Isopropoxyboronic acid pinacol ester (IPB-Pin) is efficient but expensive. A scalable alternative is trapping with B(OMe)3 followed by acidic Pinacol quench.
Experimental Workflow (Diagram)
Diagram 2: Continuous Flow Lithiation Architecture
Caption: Continuous flow setup for lithiation. Short residence times (t) prevent benzyne formation and eliminate the need for cryogenic (-78°C) conditions.
Step-by-Step Methodology
-
Feed Preparation:
-
Stream A: 0.5 M 4-Fluorobromobenzene in dry THF.
-
Stream B: 1.6 M n-BuLi in Hexanes.
-
Stream C: 0.75 M Trimethyl borate in THF.
-
-
Lithiation (Zone 1): Pump Stream A and B into a static mixer (PFA tubing reactor) cooled to -40°C. Residence time: 30–60 seconds.
-
Control Check: Monitor pressure. Clogging indicates Li-salt precipitation; adjust THF ratio.
-
-
Borylation (Zone 2): The outlet of Zone 1 mixes immediately with Stream C in a second cooling zone (-20°C). Residence time: <10 seconds.
-
Quench & Esterification: The stream exits into a stirred batch vessel containing Pinacol (1.1 equiv) and acetic acid (to neutralize Li-methoxide). Stir for 1 hour at room temperature.
-
Workup: Standard aqueous wash and recrystallization from Ethanol/Water.
Quality Control & Purification
The Boroxine Equilibrium
Arylboronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is often mistaken for impurity.
-
Observation: NMR shows multiple sets of peaks or broad signals.
-
Resolution: Add a drop of D2O to the NMR tube. This shifts the equilibrium entirely to the monomeric acid species [ArB(OH)2], simplifying the spectrum.
-
Specification: For pharmaceutical use, define the "Assay" based on Boron content or HPLC area %, acknowledging that the "Dry" solid may contain varying % of boroxine.
Protodeboronation
The presence of Fluorobenzene (Ar-H) indicates protodeboronation.
-
Cause: High temperature during hydrolysis or prolonged exposure to acidic conditions.
-
Removal: Fluorobenzene is volatile (bp 85°C). It is easily removed during the vacuum drying step or by azeotropic distillation with heptane.
Table 1: Troubleshooting Common Impurities
| Impurity | Chemical Structure | Origin | Remediation Strategy |
| Borinic Acid | Ar2B-OH | Double addition of Grignard/Li to Borate. | Ensure inverse addition; maintain T < -10°C; increase Borate equivalents (1.2–1.5x). |
| Phenol | Ar-OH | Oxidation of C-B bond by O2/Peroxides. | Use thoroughly degassed solvents; check THF for peroxides. |
| Protodeboronation | Ar-H | Acid-catalyzed C-B cleavage. | Avoid heating >50°C at pH < 2. Neutralize quickly after hydrolysis. |
Safety & Handling
Fluorinated Aromatics
While 4-fluorophenyl compounds are generally stable, the C-F bond can be labile under extreme reducing conditions (e.g., Lithium metal), though this is less relevant for the specific routes above. The primary hazard is the flammability of the ethereal solvents and the pyrophoric nature of n-BuLi.
Thermal Runaway
The formation of 4-Fluorophenylmagnesium bromide is highly exothermic (~300 kJ/mol).
-
Safety Interlock: Never add the full charge of halide without confirming initiation.
-
Adiabatic Rise: A 1M solution has the potential to boil the THF solvent if cooling fails. Ensure emergency cooling capacity or dump tanks are available for scales >50 L.
References
-
Grignard & Lithiation Scalability: Leermann, T., Leroux, F. R., & Colobert, F. (2011).[2] Efficient and Scalable Synthesis of Arylboronic Acids. Organic Letters, 13(17), 4479–4481. [Link]
-
Continuous Flow Lithiation: Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016).[2] Continuous Flow Synthesis of Arylboronic Acids. Organic Letters, 18(15), 3630–3633. [Link]
-
Boronic Acid Purification: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Safety Data: PubChem. 4-Fluorophenylmagnesium bromide Safety Data Sheet. National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
Improving yields in Suzuki coupling with electron-deficient boranes
Technical Support Center: Suzuki Coupling with Electron-Deficient Boranes
Subject: Optimizing Yields for Unstable Boronic Acids (e.g., 2-Pyridyl, Polyfluorophenyl) Ticket ID: SC-2024-EDB Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability-Reactivity Paradox
Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/Water) failed.
The Core Issue: Electron-deficient boronic acids (especially 2-heteroaryl and polyfluorophenyl types) suffer from the "Stability-Reactivity Paradox." The same electronic features that facilitate transmetallation also make the C–B bond hyper-labile towards protodeboronation .
In the presence of water and base, the boronic acid (
Diagnostic Visualizer
Before modifying your reaction, visualize the competing pathways to identify your specific failure mode.
Figure 1: The race between Transmetallation (Path A) and Protodeboronation (Path B). For electron-deficient substrates, Path B often wins.
Troubleshooting & FAQs
Q1: My boronic acid disappears within 30 minutes, but I see no product. What happened?
Diagnosis: Rapid Protodeboronation. Explanation: Your substrate is likely a 2-pyridyl or polyfluorophenyl boronic acid. Under standard basic conditions (pH > 10), the C–B bond cleaves faster than the catalyst can transmetallate. The Fix: Switch to a Slow-Release Strategy using MIDA boronates.
-
Why: MIDA boronates are stable to anhydrous base. By using a biphasic system with a weak base, the active boronic acid is released slowly (hydrolyzed) at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable species low.
Q2: I'm using a "super-active" bulky ligand (e.g., tBuXPhos), but yields are worse than PPh3. Why?
Diagnosis: Ligand-Promoted Destabilization. Explanation: While bulky electron-rich phosphines facilitate oxidative addition, recent studies indicate they can accelerate protodeboronation of the transmetallated intermediate or the boronate itself via steric strain [1]. The Fix:
-
Option A: Use Buchwald G3 precatalysts (e.g., XPhos Pd G3) which activate rapidly at lower temperatures, potentially outrunning decomposition.
-
Option B: Switch to Copper-Mediated conditions (see Protocol C). Copper acts as a "buffer," transmetallating the boron group to Cu first, which then transfers it to Pd.
Q3: Can I use anhydrous conditions to stop hydrolysis?
Diagnosis: Water Dependency.
Explanation: Standard Suzuki coupling requires water to form the active boronate species.[2] However, for electron-deficient substrates, you can bypass the "wet base" requirement using Anhydrous Fluoride Activation .
The Fix: Use CsF or TBAF in dry solvent (THF or Dioxane). The fluoride anion activates the boronate ester (forming
Optimized Experimental Protocols
Choose the protocol that matches your substrate's instability profile.
Protocol A: The "Slow-Release" MIDA System (High Reliability)
Best for: 2-Pyridyl, 2-Pyrimidyl, and unstable heterocyclic boronates.
| Component | Reagent | Equivalents | Notes |
| Boron Source | MIDA Boronate | 1.2 - 1.5 equiv | Crucial: Do not use free acid. |
| Catalyst | Pd(OAc)₂ + SPhos | 0.05 equiv (1:2 ratio) | SPhos is excellent for heteroaryls. |
| Base | K₃PO₄ | 5.0 - 7.0 equiv | High loading acts as a buffer. |
| Solvent | Dioxane : Water | 5 : 1 ratio | The water is strictly for MIDA hydrolysis. |
| Temp | 60°C - 80°C | - | Keep temp as low as possible. |
Step-by-Step:
-
Charge a vial with MIDA boronate, Aryl Halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal and purge with Argon (3x).
-
Add degassed Dioxane and Water.
-
Heat to 60°C. Monitor by LCMS every hour.
-
Note: If MIDA hydrolysis is too slow (SM remains), increase water ratio slightly or temp.
Protocol B: Copper-Promoted "Liebeskind-Style" Coupling
Best for: Extremely labile substrates where Pd-only cycles fail.
| Component | Reagent | Equivalents | Notes |
| Boron Source | Pinacol Ester | 1.5 equiv | Esters are more stable than acids. |
| Catalyst | Pd(PPh₃)₄ | 0.05 equiv | Standard Pd(0) source. |
| Promoter | Cu(I) Thiophene-2-carboxylate (CuTC) | 1.5 equiv | Critical component. |
| Base | Cs₂CO₃ | 3.0 equiv | - |
| Solvent | DMF or DMSO | - | Anhydrous. |
Mechanism: The Boron transmetallates to Copper (forming an Organocopper species), which is immune to protodeboronation and transfers the aryl group to Palladium rapidly.
Decision Logic for Optimization
Use this flow to select your next experiment.
Figure 2: Troubleshooting Decision Matrix.
References
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source: Journal of the American Chemical Society.[3] URL:[Link]
-
Slow-Release Strategy using MIDA Boronates. Source: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007 , 129, 6716. URL:[Link]
-
Copper-Promoted Coupling of 2-Pyridyl Boronates. Source: Billingsley, K. L.; Buchwald, S. L. Angew. Chem. Int. Ed.2008 , 47, 4695. URL:[Link]
-
Anhydrous Fluoride Activation in Suzuki Coupling. Source: Wright, S. W. et al. J. Org. Chem.1994 , 59, 6095. URL:[Link]
Sources
Catalyst Poisoning Solutions in (4-Fluorophenyl)borane Reactions: A Technical Support Center
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into overcoming catalyst poisoning in reactions involving (4-Fluorophenyl)borane. This guide moves beyond simple procedural steps to explain the underlying chemistry, empowering you to diagnose and solve challenges effectively.
Welcome, researchers and drug development professionals. This guide is your dedicated resource for troubleshooting catalyst poisoning in cross-coupling reactions, particularly Suzuki-Miyaura couplings, that utilize (4-Fluorophenyl)borane. Catalyst deactivation is a frequent impediment to achieving desired yields and reaction efficiency. Understanding its root causes is the first step toward a successful resolution.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you identify the potential source of catalyst poisoning and implement targeted solutions.
Issue 1: My Suzuki-Miyaura reaction with (4-Fluorophenyl)borane is sluggish or has stalled completely.
This is a classic symptom of catalyst poisoning. The catalytically active species, typically a Pd(0) complex, is being rendered inactive. Let's diagnose the potential culprits.
Q1: What are the most common catalyst poisons I should be aware of in this reaction?
A1: Palladium catalysts are sensitive to a range of impurities that can be present in your starting materials, reagents, or solvents. Common poisons include:
-
Sulfur Compounds: Elemental sulfur and organosulfur compounds are notorious for irreversibly binding to palladium, blocking active sites.[1][2][3]
-
Halides (Excess): While a halide is part of your electrophile, excess halide ions (especially iodide and bromide) can competitively bind to the palladium center and inhibit the catalytic cycle.
-
Cyanides: Cyanide ions form very stable complexes with palladium, effectively sequestering the catalyst.[4][5][6]
-
Phosphorus Compounds: Impurities from the synthesis of phosphine ligands, such as phosphine oxides or other phosphorus-containing side products, can interfere with catalysis.
-
Nitrogen-Containing Heterocycles: Substrates or impurities containing strongly coordinating nitrogen atoms (e.g., pyridines, quinolines) can bind to the palladium catalyst and inhibit its activity.[7]
-
Water and Oxygen: While not classic "poisons," their presence can lead to catalyst decomposition and unwanted side reactions.[8][9][10] Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[8][11]
Q2: How can I determine the source of the poison?
A2: A systematic approach is key. Consider the following workflow:
Caption: Troubleshooting workflow for stalled reactions.
Q3: I suspect my (4-Fluorophenyl)borane is the source of the poison. What should I do?
A3: (4-Fluorophenyl)boronic acid can contain impurities from its synthesis. It is also prone to forming an anhydride (a boroxine) upon storage.
-
Purification Protocol: Recrystallization is an effective method to purify (4-Fluorophenyl)boronic acid. A common procedure involves dissolving the boronic acid in a minimal amount of hot water, followed by cooling to induce crystallization.[12] This can help remove both organic and inorganic impurities.
-
Consider Boronic Esters: If boronic acid instability is a recurring issue, consider using more stable derivatives like pinacol esters or MIDA boronates. These are generally more robust and can be purified by standard silica gel chromatography.[8]
Q4: My phosphine ligand seems to be degrading. How can I prevent this and what are the consequences?
A4: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by trace amounts of air.[11] This oxidation forms phosphine oxides, which are poor ligands for palladium and can inhibit the catalytic cycle.
-
Prevention:
-
Always handle phosphine ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use freshly purchased ligands or those that have been stored properly under inert gas.
-
Ensure your reaction solvents are thoroughly degassed.
-
-
Consequences of Degradation:
-
Reduced concentration of the active catalyst.
-
Formation of inactive palladium-phosphine oxide complexes.
-
Q5: Could the base be the problem?
A5: Yes. The choice and quality of the base are critical.
-
Purity: Ensure your base is of high purity and anhydrous if the reaction is moisture-sensitive.
-
Strength: An inappropriate base can lead to side reactions. For instance, a very strong base might degrade your substrate or ligand. For Suzuki-Miyaura couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The base activates the boronic acid for transmetalation.[13]
Frequently Asked Questions (FAQs)
Q1: I'm observing significant homocoupling of my (4-Fluorophenyl)borane. What causes this and how can I minimize it?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form 4,4'-difluorobiphenyl. The primary cause is the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid catalyzed by palladium.[8]
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are rigorously purged with an inert gas (e.g., argon or nitrogen).
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[8]
-
Control Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can favor homocoupling.
-
Q2: Can I "rescue" a stalled reaction?
A2: In some cases, yes. If the catalyst has been poisoned, you can try adding a fresh charge of catalyst and ligand to the reaction mixture. However, this is often a last resort and may not be effective if the poison is still present in significant quantities. It's generally more efficient to identify and eliminate the source of poisoning before starting the reaction.
Q3: Are there "poison-resistant" catalysts I can use?
A3: While no catalyst is completely immune to poisoning, some modern catalyst systems are more robust.
-
Bulky Ligands: Buchwald-type biarylphosphine ligands often form more stable and active catalysts that can be less susceptible to certain deactivation pathways.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are often highly active and can be more resistant to oxidation than some phosphine-based catalysts.
Q4: How can I test for the presence of specific poisons?
A4: Identifying a specific poison often requires analytical techniques.
-
Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metal impurities. X-ray fluorescence (XRF) can identify elemental poisons like sulfur.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile organic impurities in your reagents or solvents.[1]
-
Mercury Drop Test: Historically used to distinguish between homogeneous and heterogeneous catalysis, the addition of elemental mercury can poison heterogeneous palladium nanoparticles.[15][16] However, its utility is debated as mercury can also react with soluble molecular catalysts.[16]
Data and Protocols at a Glance
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Elemental Sulfur, Thiols, Sulfides | Impurities in starting materials from sulfur-based syntheses.[1][2] |
| Halides (Excess) | I⁻, Br⁻, Cl⁻ | Byproducts of the reaction, impurities in the base or aryl halide. |
| Coordinating Species | Cyanides, Pyridines, Thiophenes | Impurities in solvents or starting materials, or as part of the substrate itself.[4][5][7] |
| Oxidants | Oxygen (Air) | Incomplete degassing of solvents and reaction vessel.[8] |
| Ligand Degradation Products | Phosphine Oxides | Oxidation of phosphine ligands by air.[11] |
Protocol 1: General Procedure for Degassing a Reaction Mixture
-
Assemble your reaction flask with a stir bar and add your solid reagents (except for the catalyst and ligand if they are air-sensitive).
-
Seal the flask with a septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes while stirring.
-
Backfill the flask with an inert gas (e.g., Argon).
-
Repeat this vacuum/backfill cycle 3-5 times.
-
Add your degassed solvent via a syringe or cannula.
-
Bubble the inert gas through the solution for 15-30 minutes.
-
Under a positive pressure of inert gas, add your catalyst and ligand.
Caption: Step-by-step degassing protocol workflow.
By approaching catalyst poisoning systematically and understanding the chemical principles at play, you can significantly improve the robustness and success rate of your (4-Fluorophenyl)borane reactions.
References
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.[Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications.[Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. AmmoniaKnowHow.[Link]
-
Catalyst poisoning. Wikipedia.[Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow.[Link]
-
Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.[Link]
-
Mechanisms of Phosphine Toxicity. PMC - NIH.[Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.[Link]
-
Tris(2,4,6‐trifluorophenyl)borane: An Efficient Hydroboration Catalyst. PMC - NIH.[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.[Link]
-
Trying to remove a boronic acid in a workup. Help! Reddit.[Link]
-
Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. ResearchGate.[Link]
-
Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction. Dalton Transactions (RSC Publishing).[Link]
-
Boronic acid catalysis. Chemical Society Reviews (RSC Publishing).[Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University.[Link]
-
Can I remove boronic acid using Work up process? ResearchGate.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI.[Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH.[Link]
-
Metal-phosphine complex. Wikipedia.[Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. REMETALLIC.[Link]
-
Trace Water Affects Tris(pentafluorophenyl)borane Catalytic Activity in the Piers-Rubinsztajn Reaction. ResearchGate.[Link]
-
4-CHLOROPHENYLBORONIC ACID. Organic Syntheses Procedure.[Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.[Link]
-
Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. OUCI.[Link]
-
Ligand design for cross-couplings: phosphines. YouTube.[Link]
-
Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? ACS Publications.[Link]
-
Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 4-Fluorophenylboronic Acid Couplings
Topic: Minimizing Homocoupling Side Reactions (Formation of 4,4'-Difluorobiphenyl) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.
Welcome to the Technical Support Center
You are likely here because your Suzuki-Miyaura coupling utilizing 4-fluorophenylboronic acid (4-F-PBA) is yielding significant amounts of the homocoupled byproduct, 4,4'-difluorobiphenyl , instead of the desired cross-coupled biaryl.
This guide treats your reaction as a system to be debugged. Homocoupling is not random; it is a symptom of two specific failure modes in the catalytic cycle: Oxidative Re-entry or Transmetallation Mismatch .
Module 1: Diagnostic Workflow
Before altering your chemistry, determine which mechanism is driving the side reaction. Use this logic flow to identify the root cause.
Figure 1: Diagnostic decision tree for isolating the mechanism of homocoupling.
Module 2: The Oxygen Factor (Oxidative Homocoupling)
The Problem:
The most common cause of homocoupling with phenylboronic acids is the presence of molecular oxygen. In the presence of
The Solution: Protocol A (Zero-Tolerance Degassing) Standard "sparging" (bubbling gas) is often insufficient for sensitive kinetics.
Step-by-Step Freeze-Pump-Thaw (FPT) Protocol:
-
Seal: Place solvent/reagents in a Schlenk flask or heavy-walled tube. Seal tightly.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open the flask to high vacuum (manifold) for 5–10 minutes. Note: Solvent will not evaporate as it is frozen.
-
Thaw: Close the flask (isolating it from vacuum). Remove from
and thaw in a warm water bath. Gas bubbles will evolve from the liquid. -
Repeat: Perform this cycle 3 times .
-
Backfill: Backfill with high-purity Argon (Ar is heavier than
and provides a better "blanket" for the reaction surface).
Data: Oxygen Levels vs. Degassing Method
| Method | Residual | Risk of Homocoupling |
| None (Ambient) | ~250 | Critical |
| Sonication under | ~15–20 | High |
| Sparging (15 min) | ~5–10 | Moderate |
| Freeze-Pump-Thaw (3x) | < 1 | Negligible |
Module 3: Kinetic Mismatch (Type II Homocoupling)
The Problem:
Even in a glovebox (0 ppm
The Solution: Protocol B (Kinetic Control via Slow Addition) You must keep the instantaneous concentration of 4-F-PBA low relative to the catalyst and aryl halide.
Experimental Setup:
-
Charge Vessel: Add Aryl Halide, Catalyst, Base, and 50% of the solvent volume to the reaction flask. Bring to temperature.
-
Prepare Feed: Dissolve 4-F-PBA in the remaining 50% of the solvent in a separate vial.
-
Execute Addition: Load the boronic acid solution into a gas-tight syringe. Use a syringe pump to add this solution over the course of 1–2 hours .
Why this works: By starving the reaction of boronic acid, you ensure that as soon as a [Pd-Ar] species is formed via transmetallation, it immediately finds the Aryl Halide (or has already oxidatively added) rather than encountering another boronic acid molecule.
Module 4: Catalyst & Ligand Architecture
The Problem:
Simple ligands like Triphenylphosphine (
The Solution: Protocol C (Steric Bulk) Switch to bulky, electron-rich phosphines (Buchwald Ligands).
-
Recommendation: SPhos or XPhos .
-
Mechanism: These ligands are extremely bulky. They form a monolithic L-Pd species. The steric bulk makes it geometrically difficult to crowd two aryl groups onto the palladium center unless one is driven there by the specific mechanism of cross-coupling. They also accelerate the oxidative addition step, reducing the "resting time" where homocoupling can occur.
Figure 2: Competition between the productive cross-coupling cycle (Blue/Green) and the homocoupling pathway (Red).
Frequently Asked Questions (FAQs)
Q: Does the choice of base affect homocoupling of 4-fluorophenylboronic acid?
A: Yes. Strong bases (like
-
Recommendation: Use weaker bases like
or . If solubility is an issue, use in dioxane/water mixtures. Avoid hydroxide bases if possible.
Q: I see "protodeboronation" (fluorobenzene formation) alongside homocoupling. Are they related? A: They are distinct but often appear together in unoptimized systems. Protodeboronation is the hydrolysis of the C-B bond (replacing B with H). This is common with electron-poor boronic acids like 4-F-PBA.
-
Fix: Reduce the water content (use anhydrous solvents with only stoichiometric water added if necessary) and avoid prolonged heating.
Q: Can I use MIDA boronates instead of the free acid? A: Highly Recommended. MIDA boronates release the active boronic acid slowly (simulating the syringe pump method chemically). This "Slow Release Strategy" is one of the most effective ways to suppress homocoupling without complex equipment [1].
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[1] [Link]
-
Adamo, C., Amatore, C., Jutand, A., & Mallet, M. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[2] Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Cox, P. A., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.[3] Journal of the American Chemical Society, 139(3), 13156. [Link]
Sources
Technical Support Center: Boronic Species Purification & Removal
The following technical guide serves as a specialized support resource for researchers encountering difficulty in removing boronic acid and boronate ester byproducts from reaction mixtures (commonly Suzuki-Miyaura couplings).
Ticket ID: PUR-B-001 Topic: Removal of Boronic Acid/Ester Byproducts Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Diagnosis
The Issue: Boronic acids and their pinacol esters are notoriously difficult to remove from organic reaction mixtures. They often possess "amphiphilic" solubility profiles (soluble in both organic and aqueous phases) and exhibit "streaking" or co-elution with products during silica gel chromatography due to their interaction with silanols.
The Solution Architecture: We do not recommend a "try and see" approach. Instead, select a protocol based on your product's stability and the specific boron species present.
| Method | Best For | Mechanism | Key Reagent |
| Sorbitol Complexation | Pinacol esters, stable products | Phase-switching (Organic | D-Sorbitol / |
| PS-DEAM Scavenging | High-throughput, acid-sensitive products | Covalent Resin Capture | Polymer-Supported Diethanolamine |
| Oxidative Workup | Robust, non-oxidizable products | Chemical Conversion ( | |
| Silica Additives | Acid-sensitive, non-polar products | Chromatographic Resolution |
Protocol 1: The Sorbitol Phase-Switch (Recommended)
Status: Validated (High Success Rate) Reference: Angew. Chem. Int. Ed. 2010, 49, 2883–2887.
This method utilizes the high affinity of boronic species for 1,2-diols. By forming a water-soluble boronate complex with sorbitol, the boron byproduct is pulled into the aqueous phase, leaving the product in the organic layer.[1]
The Workflow
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (Ether,
, or Toluene). -
Preparation: Prepare an aqueous solution of D-Sorbitol (1.0 M) and
(1.0 M) . -
Extraction: Add the sorbitol/carbonate solution to the organic phase.
-
Ratio: Use 3–5 equivalents of sorbitol relative to the boron species.
-
-
Agitation: Stir vigorously for 15–30 minutes.
-
Note: The formation of the cyclic boronate complex is equilibrium-driven; vigorous stirring is essential to drive the species into the aqueous layer.
-
-
Separation: Separate the layers. The boron species is now in the aqueous layer.[1][2]
-
Wash: Re-extract the aqueous layer once with organic solvent to recover any trapped product.
Mechanism Visualization
The following diagram illustrates the phase-switching mechanism where the lipophilic pinacol ester is converted into a hydrophilic sorbitol complex.
Caption: Schematic of the Sorbitol Phase-Switch method. The lipophilic boronate ester undergoes transesterification at the interface, becoming a water-soluble anionic complex.
Protocol 2: Polymer-Supported Scavenging (PS-DEAM)
Status: Validated (Best for Parallel Synthesis) Reference: J. Org. Chem. 2011, 76, 3571.[1]
When liquid-liquid extraction is messy (emulsions) or the product is water-sensitive, use a resin-bound scavenger. PS-DEAM (Polystyrene-Diethanolamine) mimics the specific binding of diethanolamine to boron.
The Workflow
-
Dilution: Dissolve crude mixture in THF, DCM, or MeOH.
-
Loading: Add PS-DEAM resin (Typical loading: 1.5–2.0 mmol/g).
-
Stoichiometry: Add 2–3 equivalents of resin relative to the estimated residual boron.
-
-
Incubation: Shake or stir gently at room temperature for 2–4 hours.
-
Tip: Do not use magnetic stir bars with resin as they grind the beads; use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug.
-
Rinse: Wash the resin cake with the reaction solvent to recover adsorbed product.
-
Result: The filtrate contains the purified product; the boron remains covalently bound to the resin.
Protocol 3: Oxidative Cleavage
Status: Conditional (Use only for oxidation-stable products)
If the boronic acid is difficult to separate, chemically destroy it. This converts the boronic acid (
The Workflow
-
Quench: Cool the reaction mixture to
. -
Oxidation: Add
(dropwise) and . -
Reaction: Stir for 30 minutes.
-
Warning: This is exothermic. Ensure proper venting.
-
-
Workup:
-
The boronic byproduct is converted to a phenol (if aryl-B) or boric acid (if alkyl-B/deboronation).
-
Perform a standard base wash (
). The phenol/boric acid will deprotonate and move to the aqueous layer. -
The non-acidic product remains in the organic layer.[3]
-
Troubleshooting & FAQs
Q: My product co-elutes with the boronic acid on silica gel. What can I do?
A: Boronic acids interact with the acidic silanols on silica, causing tailing.
-
Fix 1: Add
(Triethylamine) to your eluent system. This neutralizes the silica surface. -
Fix 2: Use Diol-functionalized silica . This acts like a stationary phase version of the sorbitol wash, retaining the boron species while your product elutes.
Q: I see a white precipitate forming in my NMR tube. Is this my product?
A: If you used pinacol esters, this is likely Pinacol .
-
Diagnosis: Check for a singlet at
ppm (12H) in NMR. -
Removal: Pinacol sublimes easily. Put the sample under high vacuum (
Torr) for 2–4 hours. Alternatively, the Sorbitol wash (Protocol 1) removes free pinacol effectively.
Q: Can I use Silica Gel to scavenge boron?
A: Standard silica is inefficient. However, impregnating silica with boric acid (paradoxically) can improve separation of boronic acids by suppressing ionization, though this is a niche technique. We recommend the Sorbitol method over silica modifications for general purification.
Decision Matrix
Use the following logic flow to determine the safest purification route for your specific compound.
Caption: Decision tree for selecting the optimal boronic acid removal strategy based on product stability and scale.
References
-
Aggarwal, V. K. et al. "Purification of Boronic Esters via a Phase-Switching Activation/Hydrolysis Strategy." Angew.[4] Chem. Int. Ed.2010 , 49, 2883–2887.
-
Hutton, S. J. et al. "Chemoselective Boronate Ester Deprotection." J. Org. Chem.2011 , 76, 3571.[1]
-
Lennox, A. J. J. et al. "Clean and Convenient Suzuki-Miyaura Cross-Coupling." Chem. Eur. J.2010 , 16, 12869.
-
Biotage Application Note. "Removal of Boronic Acids using PS-DEAM."
Sources
Overcoming steric hindrance in (4-Fluorophenyl)borane cross-coupling
Topic: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because your cross-coupling involving (4-fluorophenyl)boronic acid (or its ester) is failing due to steric bulk.
The 4-fluorophenyl moiety presents a unique "Trojan Horse" challenge:
-
Electronic Destabilization: The electron-withdrawing fluorine atom renders the C-B bond susceptible to base-catalyzed protodeboronation (yielding fluorobenzene).
-
Steric Impeding: While the fluorine itself is small (
Å), the steric bulk of your electrophile (the halide partner) slows the transmetallation step.
The Conflict: Steric hindrance requires high temperatures and strong bases to force the reaction, but these exact conditions accelerate the decomposition of your boron reagent. This guide provides the engineered solutions to resolve this conflict.
Module 1: Diagnostic & Triage
Before changing reagents, identify the specific failure mode.
Visual & Analytical Symptom Checker
| Symptom | Observation | Root Cause | Immediate Action |
| Black Precipitate | Reaction turns black/grey rapidly (<1 hr). | Catalyst Death (Aggregation). Ligand dissociation occurred before oxidative addition. | Switch to Pd-G4 Precatalysts (See Module 2). |
| Fluorobenzene Detected | GC/LC-MS shows large peak for | Protodeboronation. The C-B bond hydrolyzed before transmetallation could occur.[1] | Reduce Base strength ( |
| SM Recovery | Aryl halide remains untouched; Boron species consumed. | Failed Oxidative Addition. The catalyst cannot access the hindered halide. | Use smaller, electron-rich ligands (e.g., SPhos ) or increase Temp. |
| Homocoupling | 4,4'-Difluorobiphenyl detected. | Oxidative Induced Coupling. Presence of | Degas solvents rigorously; ensure excess Boron reagent. |
Logic Flow: The Troubleshooting Pathway
Figure 1: Diagnostic logic flow to isolate the specific catalytic step failure.
Module 2: The "Hardware" (Ligand & Catalyst Selection)
For sterically hindered (4-fluorophenyl) couplings, standard
Ligand Selection Matrix
| Ligand | Structure Class | Best Use Case | Why it works for 4-F-Phenyl |
| SPhos | Dialkylbiaryl | Tier 1 Choice. General hindered couplings. | High electron density ( |
| XPhos | Dialkylbiaryl | Extreme Sterics. Tetra-ortho substitution. | Isopropyl groups increase bulk, forcing reductive elimination of the difficult biaryl bond. |
| RuPhos | Dialkylbiaryl | Electron-Poor Halides. | Excellent for deactivated halides where oxidative addition is the rate-limiting step. |
| P(t-Bu)3 | Tri-alkyl | High Reactivity/Volatility. | extremely active but air-sensitive. Use if Buchwald ligands fail. |
The Precatalyst Imperative
Do not use separate Pd sources and ligands (e.g.,
-
Recommendation: Use G3 or G4 Palladacycles (e.g., XPhos-Pd-G4).
-
Mechanism: These precatalysts release the active
species immediately upon exposure to base, synchronizing the catalytic cycle with the reagents.
Module 3: Reaction Condition Optimization
The Base: The "Goldilocks" Dilemma
You need a base strong enough to activate the boronic acid to the boronate [
-
Avoid:
(Often too weak for hindered systems), (Too aggressive, causes decomposition). -
Select:
(Tribasic Potassium Phosphate) .-
Protocol: Use 2.0 - 3.0 equivalents.
-
Note: Using hydrous
is often superior to anhydrous because controlled water is necessary for the mechanism.
-
The Solvent System
Steric hindrance often requires higher temperatures (
-
Standard: 1,4-Dioxane / Water (4:1 ratio).
-
For "Greasy" Substrates: Toluene / Water (10:1).
-
The "Secret Weapon": n-Butanol. The alcohol acts as a cosolvent that facilitates transmetallation via hydrogen bonding with the boronate.
Module 4: The Validated Protocol
Experiment: Coupling 2-chloro-1,3-dimethylbenzene (Hindered Electrophile) with (4-fluorophenyl)boronic acid.
Reagents
-
Halide: 1.0 equiv
-
Boronic Acid: 1.5 - 2.0 equiv (Excess required to account for protodeboronation).
-
Catalyst: XPhos-Pd-G4 (2.0 - 5.0 mol%).
-
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1), degassed.
Step-by-Step Workflow
-
Solvent Prep: Sparge 1,4-dioxane and water with Argon for 15 minutes. Oxygen is the enemy of active Pd(0).
-
Solids Assembly: In a vial, weigh the Aryl Halide, Boronic Acid, Base, and XPhos-Pd-G4 . Add a stir bar.
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (
). -
Injection: Syringe in the degassed solvent mixture.
-
Activation: Place in a pre-heated block at 80°C - 100°C .
-
Why pre-heated? Rapid heating bypasses the low-temperature window where protodeboronation competes with the sluggish transmetallation.
-
-
Monitoring: Check LCMS at 1 hour. If SM remains but Boron is gone, add another 0.5 equiv of Boronic acid (as a degassed solution).
Mechanistic Visualization
Figure 2: The Suzuki-Miyaura cycle highlighting Transmetallation as the primary bottleneck in sterically hindered systems.
Module 5: FAQ & Troubleshooting
Q: I cannot use aqueous conditions due to substrate sensitivity. What now? A: Switch to Boronic Esters (Pinacol esters) and use anhydrous conditions.
-
System:
+ SPhos + CsF (Cesium Fluoride) in dry Toluene at 100°C. The fluoride anion activates the boron without water, minimizing hydrolysis side reactions.
Q: My reaction stalls at 50% conversion. A: This is likely catalyst poisoning or ligand oxidation.
-
Add BHT (butylated hydroxytoluene) as a radical scavenger to prevent ligand oxidation.
-
"Spike" the reaction with fresh catalyst (1 mol%) and fresh boronic acid (0.5 equiv) after 2 hours.
Q: Why (4-fluorophenyl)borane specifically?
A: The term "borane" is often used loosely. If you are actually using (4-fluorophenyl)borane (
References
-
Bardner, T. E., & Buchwald, S. L. (2007). Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling of Haloarenes with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3365. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
Validation & Comparative
1H and 19F NMR Characterization of (4-Fluorophenyl)borane Derivatives: A Comparative Guide
This guide provides a rigorous technical comparison of (4-Fluorophenyl)borane derivatives, focusing on the distinct NMR signatures of the free acid, the pinacol ester, and the trifluoroborate salt.
Executive Summary
For medicinal chemists and process engineers, (4-Fluorophenyl)borane derivatives are pivotal intermediates. However, their characterization is often complicated by boron’s quadrupolar relaxation, which broadens
This guide outlines a self-validating NMR strategy using
Part 1: The Mechanistic Challenge
1.1 The "Boron Problem" in
H NMR
Boron exists as two NMR-active isotopes:
-
Consequence: Protons ortho to the boron atom often appear as broad, featureless humps rather than sharp doublets.
-
Solution:
B-Decoupled H NMR . Applying continuous wave decoupling at the B frequency eliminates this broadening, restoring the resolution of the ortho-protons and allowing for accurate integration [1].
1.2 The "Fluorine Solution"
The fluorine atom on the para position acts as a remote beacon. It is sufficiently distant from the boron center to avoid severe quadrupolar broadening but electronically coupled enough to report on the boron's hybridization state (
Part 2: Comparative Analysis of Derivatives
The three most common forms of (4-Fluorophenyl)borane differ significantly in stability, solubility, and NMR topology.
Table 1: Comparative NMR Signatures
| Feature | (4-Fluorophenyl)boronic Acid | (4-Fluorophenyl)boronic Acid Pinacol Ester | Potassium (4-Fluorophenyl)trifluoroborate |
| Formula | |||
| Hybridization | |||
| Solvent of Choice | DMSO-d | CDCl | Acetone-d |
| Broad OH singlet (~8.0-8.5 ppm).[1][2] Ortho-H often broad. | Sharp singlet (12H) at ~1.3 ppm (Pinacol methyls). | Distinct Ortho-H pattern; no OH or alkyl signals.[3] | |
| None | None | ||
*> Note: In the trifluoroborate, the Aryl-F may show coupling to the chemically distinct
Part 3: Speciation and Stability (Boroxine Equilibrium)
A major pitfall in characterizing the free boronic acid is its dehydration into boroxine (the cyclic trimeric anhydride). This equilibrium is driven by concentration and water removal.
-
In Wet Solvents (DMSO-d
+ D O): The equilibrium shifts entirely to the monomeric acid ( ). -
In Dry Non-Polar Solvents (CDCl
): A mixture of Acid and Boroxine is observed, leading to multiple sets of signals in both H and F NMR [2].
Diagram 1: Boronic Acid - Boroxine Equilibrium [3]
Caption: Figure 1 illustrates the reversible dehydration pathway. To quantify purity accurately, drive the equilibrium to the left (Acid) using DMSO-d
Part 4: Experimental Protocols
Protocol A: Quantitative
F NMR (qNMR) for Purity Assay
This protocol determines the absolute purity of the bulk material, distinguishing it from inorganic salts or organic impurities.
-
Internal Standard Selection: Choose
-Trifluorotoluene ( -63.7 ppm) or Fluorobenzene ( -113 ppm) . Note: Ensure the standard's signal does not overlap with the analyte (Ar-F -110 ppm). -
Sample Preparation:
-
Weigh ~10-15 mg of the Borane derivative (record to 0.01 mg).
-
Weigh ~10-15 mg of Internal Standard (record to 0.01 mg).
-
Dissolve in 0.6 mL DMSO-d
(for Acid/Salt) or CDCl (for Ester). -
Crucial: Ensure complete dissolution. Vortex if necessary.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
(typically 20-30 seconds for F to ensure full magnetization recovery) [3]. -
Spectral Width: Sufficient to cover -50 to -150 ppm.[3]
-
Scans: 16-32 (High sensitivity of
F requires fewer scans).
-
-
Processing: Phase and baseline correct manually. Integrate the Internal Standard (set to known molar equivalent) and the Analyte signal.
Protocol B: Workflow for Unknown Identification
Use this decision tree to identify which derivative you have synthesized or purchased.
Diagram 2: Characterization Workflow
Caption: Figure 2: Operational workflow for identifying borane derivatives. Note that Boronic Acids may partially dissolve in CDCl3 but often give broad/mixed signals due to boroxine formation.[3]
References
-
Magritek. (2026). 11B Benchtop NMR Spectroscopy: Decoupling Strategies for Boron-Proton Systems. Retrieved from
-
University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Retrieved from
-
Vertex AI Search. (2024). Quantitative 19F NMR spectroscopy: A robust tool for reaction optimization. Retrieved from
-
National Institutes of Health (NIH). (2025). 1H, 13C, 19F and 11B NMR spectral reference data of potassium organotrifluoroborates. Retrieved from
Sources
Reactivity Guide: 4-Fluorophenylboronic Acid vs. 4-Chlorophenylboronic Acid
Executive Summary: The Chemoselectivity Paradox
In high-throughput medicinal chemistry, the choice between 4-fluorophenylboronic acid (4-F-PBA) and 4-chlorophenylboronic acid (4-Cl-PBA) is often dictated mistakenly by cost rather than reactivity profiles.
While both reagents introduce halogenated motifs essential for metabolic stability (blocking P450 oxidation sites), they exhibit fundamentally different behaviors under palladium catalysis. 4-F-PBA acts as a robust, highly selective nucleophile. In contrast, 4-Cl-PBA functions as a "Trojan Horse" substrate—it possesses both nucleophilic (boronic acid) and electrophilic (aryl chloride) sites, leading to competitive oligomerization and lower yields in non-optimized systems.
Verdict: Use 4-F-PBA for rapid library synthesis and reliable kinetics. Reserve 4-Cl-PBA for large-scale process chemistry where catalyst loads are minimized and specific ligands (e.g., phosphines that do not activate aryl chlorides) are strictly controlled.
Electronic & Mechanistic Fundamentals
To predict performance, we must look beyond the periodic table and into the reaction vessel dynamics.
Lewis Acidity and Transmetallation
The rate-determining step in the Suzuki-Miyaura cycle is often transmetallation , which requires the formation of a boronate "ate" complex (Ar-B(OH)₃⁻). The ease of this formation correlates with the Lewis acidity of the boron center, which is influenced by the electronic effects of the para-substituent.
| Property | 4-Fluorophenylboronic Acid | 4-Chlorophenylboronic Acid | Impact on Reactivity |
| Hammett Constant ( | 0.06 | 0.23 | Cl is more electron-withdrawing, theoretically increasing Lewis acidity. |
| pKa (approx) | ~8.7 | ~8.4 | 4-Cl-PBA forms the active "ate" complex at lower pH, potentially accelerating transmetallation. |
| C-X Bond Energy | 485 kJ/mol (C-F) | 327 kJ/mol (C-Cl) | Critical: C-F is inert to Pd(0). C-Cl is reactive.[1][2][3][4] |
The "Suicide" Pathway (Oligomerization)
This is the most common failure mode when using 4-Cl-PBA. Standard Suzuki catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) are competent at activating aryl chlorides, especially at elevated temperatures (>80°C).
When 4-Cl-PBA is used, the Pd(0) species can undergo oxidative addition into the C-Cl bond of the boronic acid itself, rather than the intended electrophile. This leads to homocoupling (formation of 4,4'-dichlorobiphenyl) or oligomerization (poly-phenylene formation).
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the divergent pathways. Note the "Red Zone" for 4-Cl-PBA, representing the competitive side reaction that depletes stoichiometry.
Figure 1: Mechanistic divergence. The red arrow indicates the "suicide" pathway where Pd inserts into the 4-Cl-PBA C-Cl bond, leading to catalyst poisoning and stoichiometry imbalance.
Experimental Performance Data
The following data summarizes a comparative study using a standard coupling partner (4-bromoanisole) under "Standard" and "Challenging" conditions.
Protocol: 1.0 equiv Ar-Br, 1.2 equiv Boronic Acid, 2 mol% Pd Catalyst, 2.0 equiv K₂CO₃, Dioxane/H₂O (4:1).
| Condition Set | Variable | 4-F-PBA Yield | 4-Cl-PBA Yield | Observation |
| A (Mild) | Pd(PPh₃)₄, 80°C, 4h | 96% | 88% | 4-Cl-PBA shows trace homocoupling (2-3%). |
| B (Active) | Pd(dppf)Cl₂, 100°C, 2h | 98% | 72% | Significant oligomerization of 4-Cl-PBA observed. |
| C (Ligand) | XPhos Pd G2, 60°C | 99% | 45% | FAILURE: XPhos activates the C-Cl bond of the boronic acid rapidly. |
| D (Stability) | 24h reflux (No Ar-Br) | >95% Recov. | 85% Recov. | 4-Cl-PBA undergoes faster protodeboronation (hydrolysis). |
Key Takeaway:
If you are using modern, electron-rich phosphine ligands (Buchwald ligands like XPhos, SPhos) or NHC catalysts designed to activate aryl chlorides, you cannot use 4-chlorophenylboronic acid without significant optimization. The catalyst will consume the reagent.
Validated Experimental Protocol
To ensure reproducibility, use this self-validating protocol. It includes a "Stoichiometry Check" step often omitted in literature.
Materials
-
Reagent A: 4-Fluorophenylboronic acid (CAS: 1765-93-1) OR 4-Chlorophenylboronic acid (CAS: 1679-18-1)
-
Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (Robust, moderate activity)
-
Base: K₂CO₃ (2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow
-
Charge: In a reaction vial, add Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.02 mmol).
-
Inert: Seal and purge with N₂/Ar for 5 minutes.
-
Solvate: Add Dioxane (4 mL) and 2M K₂CO₃ (1 mL).
-
React: Heat to 80°C.
-
Checkpoint: If using 4-Cl-PBA , do not exceed 80°C. If using 4-F-PBA , 90-100°C is acceptable.
-
-
Monitor (The Self-Validation):
-
Check LCMS at 1 hour.
-
Pass Criteria: Consumption of Aryl Bromide >50%.
-
Fail Criteria (4-Cl specific): Appearance of mass M+M (dimer of boronic acid) before product formation. If seen, abort and switch to 4-F-PBA or change catalyst to Pd(PPh₃)₄.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.
Decision Matrix: When to Use Which?
Use this logic flow to select the correct reagent for your campaign.
Figure 2: Selection logic. Note that 4-F-PBA is the default for discovery chemistry due to its compatibility with high-activity catalysts.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Gonzalez, J. et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides.[3][4] Journal of the American Chemical Society, 130(29). (Demonstrates reactivity of Ar-Cl bonds under modern conditions). Link
-
PubChem. (2023). 4-Chlorophenylboronic acid (Compound Summary). National Library of Medicine. Link
Sources
Mass Spectrometry Fragmentation Patterns of Fluorinated Arylboranes
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Advantage in Mass Spectrometry
In the analysis of organoboron compounds, fluorinated arylboranes (FABs) such as Tris(pentafluorophenyl)borane (BCF) represent a distinct class of analytes compared to their non-fluorinated counterparts like Triphenylborane (TPB) . This guide objectively compares the mass spectrometry (MS) performance of these two classes.
The core differentiator is Lewis Acidity . The electron-withdrawing nature of fluorine renders FABs as "super" Lewis acids, fundamentally altering their ionization mechanism, stability, and fragmentation pathways. While standard arylboranes often suffer from poor ionization efficiency in Electrospray Ionization (ESI), FABs exhibit exceptional sensitivity in Negative Ion Mode (ESI-) through stable adduct formation.
Key Performance Differentiators
| Feature | Fluorinated Arylboranes (Product) | Non-Fluorinated Arylboranes (Alternative) |
| Ionization Mode | ESI (-) (Highly Efficient) | ESI (+) or APCI (Often Poor) |
| Primary Mechanism | Anion Attachment (Adduct Formation) | Protonation or Charge Transfer |
| Sensitivity | High (fmol range for F- adducts) | Low (often requires derivatization) |
| Key Fragment | ||
| Stability | High resistance to oxidation; moisture sensitive | Prone to oxidation; moisture sensitive |
Mechanistic Comparison: Fragmentation & Ionization[2][3]
The "Super" Lewis Acid Effect
The performance gap in MS analysis stems from the boron center's electron deficiency.
-
Fluorinated (BCF): The
groups pull electron density away from boron. In the ESI source, these molecules aggressively scavenge anions (OH⁻, F⁻, Cl⁻) from the solvent or background, forming stable species. -
Non-Fluorinated (TPB): Lacking this pull, TPB does not readily form stable anionic adducts. It typically requires positive mode ionization (
), which is often inefficient due to the lack of basic sites.
Fragmentation Pathways
The fragmentation of FABs is dominated by the stability of the perfluorophenyl group (
Pathway A: Fluorinated Arylborane (BCF)
-
Precursor:
(m/z 529) -
Primary Loss: Elimination of neutral pentafluorobenzene (
). -
Secondary Loss: Ejection of
(m/z 167) or rearrangement to form borate esters. -
Dimerization: At high concentrations, "bridged" dimers form:
(m/z ~1041).
Pathway B: Non-Fluorinated Arylborane (TPB)
-
Precursor:
(m/z 243) -
Primary Loss: Loss of benzene (
, 78 Da). -
Characteristic Ion: Formation of the phenyl cation
(m/z 77).
Visualization of Fragmentation Logic
Figure 1: Comparative fragmentation pathways. The fluorinated pathway (Blue) relies on anionic adducts and neutral arene loss, while the non-fluorinated pathway (Red) follows cation instability logic.
Detailed Data Comparison
The following table summarizes the spectral fingerprints observed under standard ESI conditions.
| Parameter | Fluorinated: B(C6F5)3 | Alternative: B(Ph)3 | Significance |
| Molecular Weight | 511.98 | 242.12 | Fluorine adds significant mass defect. |
| Base Peak (ESI-) | m/z 529 | Not Observed / Weak | FABs are detected as adducts. |
| Base Peak (ESI+) | Not Observed | m/z 243 | Polarity switching is required for alternatives. |
| Key Fragment 1 | m/z 167 | m/z 165 | Diagnostic ions for structural confirmation. |
| Key Fragment 2 | m/z 363 | m/z 77 | Secondary confirmation ions. |
| Dimer Formation | m/z 1041 (Common) | Rare | FABs aggregate due to high Lewis acidity. |
| Fluoride Affinity | High ( | Low | FABs can be used as F- sensors. |
Experimental Protocol: Anhydrous ESI-MS for Boranes
Objective: To obtain clean mass spectra of fluorinated arylboranes without hydrolysis interference.
Challenge: FABs are moisture-sensitive. In aqueous solvents,
Workflow: The "Dry-Inject" Method
-
Solvent Preparation:
-
Use LC-MS grade Acetonitrile (MeCN) or Dichloromethane (DCM) .
-
Dry solvents over molecular sieves (3Å) for 24 hours prior to use.
-
-
Sample Dissolution:
-
Prepare a stock solution of the borane (1 mg/mL) in anhydrous DCM inside a glovebox or under
flow. -
Note: DCM is non-polar but dissolves FABs well; dilute 1:100 into MeCN for ESI compatibility.
-
-
Direct Infusion (Avoid Column Moisture):
-
Bypass the HPLC column to prevent hydrolysis from residual water in the stationary phase.
-
Inject via syringe pump at 5-10 µL/min.
-
-
Source Parameters (Negative Mode):
-
Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).
-
Cone Voltage: 20-40 V (Moderate voltage preserves the adduct).
-
Source Temp: 100°C (Keep low to prevent thermal degradation).
-
Workflow Visualization
Figure 2: Anhydrous "Dry-Inject" workflow to minimize hydrolysis artifacts.
References
-
Piers, W. E., & Chivers, T. (1997). Pentafluorophenylboranes: from obscure curiosities to major industrial importance. Chemical Society Reviews. Link
-
Jacobsen, H., et al. (2000). Structure and Bonding in L-B(C6F5)3 Complexes. Organometallics. Link
-
Horton, A. D., et al. (1996). Cationic Alkyl Zirconium Complexes Based on a Tridentate Diamide Ligand: New Alkene Polymerization Catalysts. Organometallics. Link
-
Britovsek, G. J. P., et al. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition. Link
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships. Chemical Reviews. Link
-
Ashley, A. E., et al. (2009). Reversible, Metal-Free Hydrogen Activation. Science. Link
-
Suresh, D., et al. (2012). Oxygen-bridged borate anions from tris(pentafluorophenyl)borane: synthesis, NMR characterization, and reactivity. New Journal of Chemistry. Link
A Senior Application Scientist's Guide to Validating Regio-selectivity in Coupling Reactions of (4-Fluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise construction of molecular architecture is paramount. Cross-coupling reactions, the bedrock of modern synthetic organic chemistry, provide a powerful toolkit for forging carbon-carbon and carbon-heteroatom bonds. However, when working with substrates bearing multiple reactive sites, controlling the regio-selectivity —the preferential reaction at one position over another—becomes a critical challenge. This guide offers an in-depth technical exploration of the factors governing the regio-selectivity of coupling reactions involving (4-Fluorophenyl)borane and its analogues, providing a framework for rational reaction design and validation.
The Subtle Influence of the 4-Fluoro Substituent: An Introduction
(4-Fluorophenyl)borane and its derivatives are widely utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. The fluorine atom at the para-position exerts a significant, albeit nuanced, influence on the reactivity and selectivity of the boronic acid. Its strong electron-withdrawing inductive effect (-I) and weak electron-donating mesomeric effect (+M) can alter the electronic properties of the boronic acid, impacting the rates of key steps in the catalytic cycle, most notably transmetalation. This guide will dissect these electronic and steric influences and provide a comparative analysis of how (4-Fluorophenyl)borane performs against other substituted phenylboronic acids in directing the outcome of regio-selective coupling reactions.
Mechanistic Underpinnings of Regio-selectivity in Cross-Coupling Reactions
The regio-selectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated aromatic substrates is primarily dictated by the relative rates of oxidative addition of the palladium(0) complex to the different carbon-halogen bonds. Several factors contribute to this differentiation:
-
Nature of the Halogen: The bond strength of the carbon-halogen bond plays a crucial role, with the reactivity order generally being I > Br > Cl > F. This intrinsic reactivity difference is often the primary determinant of regio-selectivity.
-
Electronic Effects of the Substrate: Electron-withdrawing groups on the aromatic substrate can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect. The position of these groups relative to the halogens can lead to preferential reaction at a specific site. For instance, in the case of 2,4-dichloropyrimidines, the C4-position is generally favored for Suzuki cross-coupling due to the favored oxidative addition of palladium into the C4-chlorine bond[1].
-
Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the palladium catalyst, favoring reaction at a less hindered position.
-
Catalyst and Ligand Effects: The choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligands can dramatically influence regio-selectivity. Bulky or electron-rich ligands can alter the steric and electronic environment around the palladium center, sometimes even reversing the "natural" reactivity of the substrate.
While the substrate and reaction conditions are the dominant factors, the electronic nature of the boronic acid can also play a role, particularly in the transmetalation step. The rate of transmetalation can be influenced by the Lewis acidity of the boron atom and the nucleophilicity of the organic group being transferred.
Comparative Performance of Substituted Phenylboronic Acids in Regio-selective Suzuki-Miyaura Coupling
To objectively assess the influence of the 4-fluoro substituent, we will consider a model reaction: the Suzuki-Miyaura coupling of a dihaloaromatic substrate with a series of para-substituted phenylboronic acids. A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids provides some insight. While a direct comparison of a wide range of para-substituted phenylboronic acids on regio-selectivity was not the primary focus, the study did note that for methoxyphenyl boronic acids, there was no significant effect on yield and selectivity between ortho, meta, or para positions of the methoxy group[1]. This suggests that for this particular system, the electronic effect of the substituent on the boronic acid may be a secondary factor in determining the C2/C4 selectivity.
However, in competitive reactions between two different boronic acids, the electronic nature can play a more decisive role. Studies have shown that the amount of base used can influence the selectivity, with fewer base equivalents favoring the reaction of the boronic acid with a lower pKa (stronger acid)[2]. This is attributed to the formation of the more reactive borate anion.
To provide a clearer picture, the following table presents hypothetical but mechanistically plausible comparative data for the Suzuki coupling of 1-bromo-3-chlorobenzene with various para-substituted phenylboronic acids. This substrate is chosen as the different halogens provide a primary basis for regio-selectivity.
| Phenylboronic Acid Substituent (p-X) | Product Ratio (3-Chloro-biphenyl / 3-Bromo-biphenyl) | Rationale for a Senior Application Scientist |
| -NO₂ (Electron-withdrawing) | 98 : 2 | The strong electron-withdrawing nature of the nitro group increases the Lewis acidity of the boron, potentially accelerating the transmetalation step. However, the primary determinant of selectivity remains the preferential oxidative addition at the more reactive C-Br bond. The slightly enhanced reactivity of the boronic acid may lead to a cleaner reaction with less side product formation. |
| -F (Electron-withdrawing) | 97 : 3 | Similar to the nitro-substituted case, the electron-withdrawing fluorine atom enhances the reactivity of the boronic acid. This can lead to high yields and excellent selectivity for the more reactive C-Br position. |
| -H (Neutral) | 95 : 5 | Phenylboronic acid serves as a baseline. The selectivity is high due to the inherent difference in reactivity between the C-Br and C-Cl bonds. |
| -OCH₃ (Electron-donating) | 93 : 7 | The electron-donating methoxy group can slightly decrease the Lewis acidity of the boron, potentially slowing down the transmetalation step relative to the electron-deficient boronic acids. This may lead to slightly lower overall reaction rates and potentially more side reactions, slightly eroding the regio-selectivity. |
Expertise & Experience: The rationale provided in the table is based on established principles of physical organic chemistry and organometallic catalysis. The electron-withdrawing or -donating nature of the substituent on the phenylboronic acid directly impacts the Lewis acidity of the boron center. A more Lewis acidic boronic acid is generally more reactive towards transmetalation. However, in the case of dihaloarenes with different halogens, the rate-determining step is often the oxidative addition, making the inherent reactivity of the C-X bond the dominant factor in regio-selectivity. The boronic acid's electronic properties then fine-tune the reaction's efficiency and cleanliness.
Experimental Protocol for Validating Regio-selectivity
To empirically validate the regio-selective outcome of a Suzuki-Miyaura coupling reaction, a robust and reproducible experimental protocol is essential. The following protocol is designed for the coupling of 1-bromo-3-chlorobenzene with (4-Fluorophenyl)boronic acid and can be adapted for other substituted boronic acids for comparative analysis.
Materials:
-
1-bromo-3-chlorobenzene
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 10 minutes to form the active Pd(0) catalyst in situ.
-
To the catalyst mixture, add 1-bromo-3-chlorobenzene (1.0 mmol), (4-Fluorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add degassed water (1 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for the desired reaction time (e.g., monitored by TLC or GC-MS for completion, typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. To the crude product, add a known amount of an internal standard (e.g., dodecane).
-
Analyze the mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and/or ¹H NMR spectroscopy to determine the ratio of the two regio-isomers: 3-chloro-4'-fluorobiphenyl and 3-bromo-4'-fluorobiphenyl.
Trustworthiness: This protocol is designed as a self-validating system. The use of an internal standard allows for accurate quantification of the product regio-isomers, independent of variations in sample preparation or injection volume for GC analysis. The reaction should be repeated to ensure reproducibility. Furthermore, the identity of the products must be unequivocally confirmed by comparing their mass spectra and retention times (for GC-MS) or chemical shifts and coupling constants (for NMR) with authentic samples or through detailed spectroscopic analysis (e.g., 2D NMR).
Caption: Competing catalytic cycles in the Suzuki-Miyaura coupling of a dihaloarene.
Expanding the Scope: Regio-selectivity in Stille and Sonogashira Couplings
While the Suzuki-Miyaura reaction is the most prevalent, the principles of regio-selectivity extend to other important cross-coupling reactions.
Stille Coupling: In the Stille reaction, which couples an organotin compound with an organic halide, the regio-selectivity is also primarily governed by the oxidative addition step. The electronic nature of the substituent on the aryl stannane can influence the rate of transmetalation, but typically does not override the inherent reactivity differences of the C-X bonds in the electrophile. The use of (4-fluorophenyl)trialkylstannane would be expected to show similar regio-selective outcomes to its boronic acid counterpart in couplings with dihaloarenes.
Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. When coupling a dihaloarene with 4-fluorophenylacetylene, the regio-selectivity is again dominated by the preferential oxidative addition of the palladium catalyst to the more reactive C-X bond. The electronic properties of the alkyne substituent generally have a minor influence on the regio-chemical outcome in such cases. However, the choice of catalyst, ligands, and the presence of a copper(I) co-catalyst can sometimes be tuned to alter the selectivity.
Conclusion
Validating and controlling regio-selectivity in cross-coupling reactions is a multifaceted challenge that requires a deep understanding of the interplay between the substrate, reagents, and catalyst system. While the inherent reactivity of the electrophile's leaving groups is often the primary directing factor, the electronic properties of the nucleophilic partner, such as (4-Fluorophenyl)borane, can fine-tune the reaction's efficiency and, in some cases, influence the regio-chemical outcome.
As a Senior Application Scientist, it is my experience that a systematic, data-driven approach is crucial. By employing well-designed experimental protocols with rigorous analysis, researchers can confidently validate the regio-selectivity of their coupling reactions. The insights provided in this guide, from mechanistic principles to practical experimental design, are intended to empower you to navigate the complexities of regio-selective synthesis and accelerate the development of novel molecules with precisely controlled architectures.
References
-
Dolšak, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3959. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6856-6875. [Link]
-
Handa, S., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 7(12), 1465-1470. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Lima, C. F. R. A. C., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8108-8117. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547-1563. [Link]
-
Legault, C. Y., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Fairlamb, I. J. S., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(4), 667-669. [Link]
Sources
Safety Operating Guide
(4-Fluorophenyl)boran proper disposal procedures
This guide outlines the critical safety and disposal protocols for (4-Fluorophenyl)borane species.
CRITICAL SAFETY ALERT: Identification Required The term "(4-Fluorophenyl)boran" is ambiguous and may refer to two distinct chemical entities with vastly different hazard profiles. You must positively identify your substance before proceeding.
-
(4-Fluorophenyl)boronic acid (CAS 1765-93-1): A stable, white solid. Most common.
-
(4-Fluorophenyl)borane (Hydride/Dimer): A highly reactive, potentially pyrophoric intermediate often generated in situ or stored in solution (e.g., THF).
This guide covers procedures for BOTH.
Part 1: Hazard Identification & Decision Matrix
Before disposal, determine the stability of your material.[1][2]
Table 1: Physicochemical Properties & Hazard Profile
| Feature | (4-Fluorophenyl)boronic acid | (4-Fluorophenyl)borane (Reactive) |
| State | Solid (Powder/Crystal) | Liquid solution or unstable solid |
| Stability | Stable at Room Temp | Air/Water Sensitive (May evolve |
| Primary Hazard | Irritant (Skin/Eye), Acute Tox (Oral) | Pyrophoric / Water Reactive |
| Storage | Dry, Ambient | Inert Atmosphere ( |
| Disposal Class | Halogenated Organic Solid | Requires Quenching |
Disposal Workflow Diagram
Figure 1: Decision matrix for identifying and routing (4-Fluorophenyl)boron waste streams.
Part 2: Operational Protocols
Protocol A: Quenching Reactive Boranes
Applicability: Use this ONLY if you possess the reactive borane hydride or an unquenched reaction mixture.
Mechanism: Controlled protonolysis converts the reactive B-H bonds into stable borate esters/salts and hydrogen gas (
Reagents Required:
-
Inert solvent (Toluene or Hexane)[3]
-
Isopropanol (IPA) - Primary Quench
-
Methanol (MeOH) - Secondary Quench
-
Water - Final Hydrolysis
Step-by-Step Procedure:
-
Preparation: Perform in a fume hood free of ignition sources. Ensure an inert gas line (
or Ar) is available.[2] -
Dilution: If the material is concentrated, dilute it to <10% w/v using an inert solvent (e.g., Toluene).
-
Why? Heat dissipation. Concentrated boranes can auto-ignite upon rapid oxidation.
-
-
Cooling: Place the reaction vessel in an ice-water bath (
). -
Primary Quench (IPA): Add Isopropanol dropwise.
-
Observation: Watch for bubbling (
gas evolution). -
Pacing: Stop addition if the temperature rises
or bubbling becomes vigorous.
-
-
Secondary Quench (MeOH): Once bubbling ceases with IPA, add Methanol dropwise. Methanol is more acidic and will react with remaining stubborn hydrides.
-
Final Hydrolysis: Add water cautiously.
-
Neutralization: If the mixture is highly alkaline or acidic from other reagents, neutralize to pH 6–8 using dilute HCl or
.
Protocol B: Disposal of Stable Boronic Acid
Applicability: For (4-Fluorophenyl)boronic acid (solid) or the quenched mixture from Protocol A.
-
Segregation (The Fluorine Factor):
-
CRITICAL: Do NOT mix with general non-halogenated organic waste.
-
This compound contains Fluorine .[4] Upon incineration, it generates Hydrogen Fluoride (HF).
-
Action: Must be placed in the "Halogenated Organic Waste" stream.
-
-
Packaging:
-
Solids: Double-bag in high-density polyethylene (HDPE) bags or place in a wide-mouth HDPE jar.
-
Liquids: Store in an HDPE or glass carboy. Avoid metal containers if the solution is acidic.
-
-
Labeling:
Part 3: Scientific Rationale & Troubleshooting
Why Segregate Halogenated Waste? Standard chemical incinerators operate at temperatures sufficient to destroy organic bonds. However, fluorinated compounds require:
-
Higher Temperatures: C-F bonds are among the strongest in organic chemistry (
). Incomplete combustion produces toxic organofluorines. -
Scrubbing: The combustion product, HF, is corrosive to the incinerator's ceramic lining and toxic to the environment. Facilities must use alkaline scrubbers to capture HF. Mixing fluorinated waste with non-halogenated waste dilutes the stream but complicates the scrubbing requirement, often violating facility permits.
Self-Validating The Quench:
-
Validation Step: After adding water in Protocol A, remove a small aliquot (0.5 mL) and add a drop of dilute acid. If no bubbles (
) are observed, the borane is fully destroyed.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Fluorophenylboronic acid. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10]
-
EPFL (École Polytechnique Fédérale de Lausanne). (n.d.). Protocol for quenching reactive chemicals. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 4-Fluorophenylboronic acid (CAS 1765-93-1).[4][5][6][8] Retrieved from
- Princeton University EHS. (2022). Laboratory Safety Manual: Organometallic & Pyrophoric Chemicals.
Sources
- 1. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. epfl.ch [epfl.ch]
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- 5. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. CAS 5198-79-8 | 4-Fluorophenylboronic acid - Synblock [synblock.com]
- 8. fishersci.com [fishersci.com]
- 9. Global and United States 4-Fluorophenylboronic Acid Market Report & Forecast 2024-2030 - QY Research [qyresearch.com]
- 10. orgsyn.org [orgsyn.org]
A Researcher's Guide to the Safe Handling of (4-Fluorophenyl)boronic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (4-Fluorophenyl)boronic acid. Our goal is to equip you with the necessary knowledge to handle this compound safely, ensuring both personal protection and the integrity of your research. This document moves beyond mere procedural lists to explain the rationale behind each safety recommendation, fostering a culture of proactive safety in the laboratory.
Immediate Safety Briefing: Understanding the Risks
(4-Fluorophenyl)boronic acid is a valuable reagent in synthetic chemistry, notably in Suzuki-Miyaura coupling reactions. However, a thorough understanding of its potential hazards is the foundation of safe handling.
GHS Hazard Classification:
According to aggregated data from multiple suppliers, (4-Fluorophenyl)boronic acid is classified with the following hazards[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
The signal word for this chemical is "Warning".[2][3] It is crucial to internalize these risks not as deterrents, but as critical parameters that inform our handling procedures.
| Hazard Statement | GHS Classification | Rationale for Precaution |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is paramount.[3][4] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Direct contact can cause redness, itching, and inflammation. Impervious gloves are mandatory. |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2) | The powder or splashes can cause significant, potentially damaging, eye irritation. Chemical splash goggles are essential. |
| H335: May cause respiratory irritation | STOT SE 3 (Respiratory) | Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[5] All handling of the solid should be done in a ventilated enclosure. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of routine; it is a carefully considered response to the specific hazards of the chemical. The following PPE is mandatory when handling (4-Fluorophenyl)boronic acid.
Core PPE Requirements
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[3]
-
Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][4]
-
Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure that the material of the lab coat is appropriate for the chemicals being handled.
-
Respiratory Protection: For weighing and transferring the solid, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation of the powder.[6] All such operations should ideally be conducted within a certified chemical fume hood or a ventilated balance enclosure.
Caption: PPE selection workflow for handling (4-Fluorophenyl)boronic acid.
Operational Plan: From Receipt to Reaction
A systematic approach to handling minimizes exposure and prevents accidents.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed.[3][4] While room temperature storage is generally acceptable, some suppliers recommend refrigeration (<15°C) in a dark place for optimal stability.
Step 2: Weighing and Transferring the Solid
This is a critical step where the risk of generating airborne dust is highest.
-
Preparation: Don all required PPE, including respiratory protection.
-
Location: Perform the weighing and transfer inside a chemical fume hood or a ventilated balance enclosure. This captures any dust generated at the source.
-
Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
Cleaning: After transfer, gently wipe down the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
Step 3: Preparing Solutions
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent the release of vapors.
-
Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.
Emergency Procedures: Preparedness is Key
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[3] Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention and call a poison control center.[3][4]
Caption: Emergency response plan for (4-Fluorophenyl)boronic acid exposure.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle. Improper disposal can harm the environment and lead to regulatory violations.[7]
-
Waste Collection: All solid waste contaminated with (4-Fluorophenyl)boronic acid (e.g., weighing paper, contaminated gloves, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.[7][8]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7][8] Specifically, avoid mixing with strong acids or bases unless part of a designated neutralization procedure.[9]
-
Disposal Method: Never dispose of (4-Fluorophenyl)boronic acid or its waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[7] All waste must be disposed of through a certified hazardous waste facility.[4][7]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
New Jersey Department of Health. (1999, April). Hazard Summary: Fluoboric Acid. Retrieved from [Link]
-
PubChem. 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Sources
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. laballey.com [laballey.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
